Aloesin
Description
Historical Context of Aloesin Research in Aloe Species
The history of this compound research is intrinsically linked to the long-standing use of Aloe species in traditional medicine for various ailments, including skin disorders and digestive issues. mhmedical.comnih.gov The initial isolation and structural elucidation of this compound from Aloe species marked a significant step in understanding the chemical constituents responsible for the plant's therapeutic properties. ben-erikvanwyk.com Holdsworth, in 1972, identified this compound's aglycone, known as aloesone, as a constituent of Aloe leaves. ben-erikvanwyk.com this compound is notably absent in plants outside of the Aloe genus, making it a key chemotaxonomic marker for these species. Furthermore, research has shown that this compound exhibits greater stability against hydrolysis and high temperatures compared to another well-known aloe compound, aloin (B1665253). phmethods.net Aloe ferox has been noted to contain a higher percentage of this compound compared to Aloe vera. bio-solve.co.za
Significance of this compound as a Bioactive Compound in Contemporary Research
In contemporary research, this compound is recognized as a highly significant bioactive compound with a wide array of potential applications. nuft.edu.ua Its multifaceted biological activities, including antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties, have positioned it as a compound of interest in the pharmaceutical and cosmetic industries. mhmedical.comncats.iobiomol.com The growing body of research highlights its potential in dermatology, particularly for its skin-lightening effects and its role in wound healing. mhmedical.comnih.gov Recent studies have also begun to explore its potential in managing systemic conditions, such as diabetes, by mitigating oxidative stress. nih.gov The continuous investigation into this compound underscores its importance as a valuable natural product for developing novel therapeutic and cosmeceutical agents. ijpsonline.comnih.gov
Overview of Key Research Areas for this compound
The pharmacological profile of this compound is a major focus of research, with numerous studies investigating its therapeutic potential. nih.gov Key areas of investigation include its anti-inflammatory, antioxidant, and anti-cancer activities.
Anti-inflammatory and Wound Healing Effects: this compound has demonstrated significant anti-inflammatory properties. nuft.edu.uanih.gov It has been shown to accelerate cutaneous wound healing by modulating various signaling pathways, including MAPK/Rho and Smad, which are crucial for cell migration, angiogenesis, and tissue remodeling. nih.gov this compound positively influences the release of cytokines and growth factors from macrophages, which are essential for the different phases of wound healing. nih.gov In silico studies have also pointed to its potential in inhibiting tumor necrosis factor-alpha (TNF-α), a key inflammatory protein. ijpsonline.comijpsonline.com
Antioxidant Activity: this compound and its derivatives exhibit potent antioxidant and free radical scavenging activities. nih.govnih.gov Studies have shown their ability to inhibit lipid peroxidation. nih.gov Specifically, derivatives like isorabaichromone (B12374039), feruloylthis compound, and p-coumaroylthis compound have been identified as potent scavengers of DPPH radicals and superoxide (B77818) anions. sci-hub.seresearchgate.net This antioxidant capacity is believed to contribute to its protective effects against various conditions, including diabetes-related oxidative stress. nih.gov
Anti-cancer Activity: Research has indicated that this compound may possess anti-cancer properties. ncats.iomedchemexpress.com Studies have shown that it can inhibit the growth of ovarian cancer cells in a dose- and time-dependent manner, induce apoptosis (programmed cell death), and arrest the cell cycle at the S-phase. medchemexpress.com The proposed mechanism for its anti-cancer effect involves the inhibition of the MAPK signaling pathway. ncats.iomedchemexpress.com
A primary biochemical mechanism of this compound that has been extensively studied is its ability to inhibit tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. mhmedical.comnih.gov This inhibition is a key reason for its use as a skin-lightening agent. mhmedical.com
Tyrosinase Inhibition: this compound acts as a competitive inhibitor of tyrosinase from various sources, including human, murine, and mushroom. nih.govresearchgate.netbohrium.com It dose-dependently inhibits both the hydroxylation of tyrosine to DOPA and the oxidation of DOPA to dopaquinone, key steps in the melanin production pathway. mhmedical.com Some studies suggest a non-competitive inhibition mechanism. nih.govgoogle.com Interestingly, when used in combination with arbutin (B1665170), this compound exhibits a synergistic inhibitory effect on tyrosinase activity through a combination of noncompetitive and competitive mechanisms. nih.gov
The table below summarizes the inhibitory activity of this compound on tyrosinase.
Table 1: Research Findings on this compound's Tyrosinase Inhibition| Study Focus | Key Finding | Citation |
|---|---|---|
| Mechanism of Action | This compound is a competitive inhibitor of tyrosinase. | nih.govresearchgate.netbohrium.com |
| Synergistic Effects | This compound and arbutin synergistically inhibit tyrosinase activity. | nih.gov |
| Comparative Activity | This compound and some of its related chromones show stronger tyrosinase inhibition than arbutin and kojic acid. | mhmedical.com |
Research has also focused on the chemical synthesis of this compound and the creation of its derivatives to enhance its biological activities. The C-glycosyl moiety in this compound's structure makes its synthesis challenging. researchgate.net
Synthesis of Derivatives: Derivatives of this compound have been synthesized to improve its properties. For instance, alkylation at the C-7 hydroxyl group has been performed to create new compounds. google.com These synthetic derivatives have been investigated for enhanced biological activities, such as increased antioxidant and cytotoxic effects compared to the parent compound. nih.gov Molecular docking studies have also been used to explore the potential of this compound derivatives as anti-aging agents by evaluating their interaction with collagenase and elastase. atlantis-press.comresearchgate.net
A variety of analytical techniques have been developed and validated for the identification and quantification of this compound in Aloe species and related products.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of this compound. phmethods.netnih.gov Reversed-phase HPLC with UV detection is a common approach for quantifying this compound, aloeresin A, and other compounds in Aloe ferox and related products. nih.gov HPLC methods have been validated for their linearity, accuracy, precision, and limits of detection and quantification. nih.govacs.org These methods are crucial for the quality control of commercial aloe products. researchgate.net Green extraction methods using solvents like aqueous propylene (B89431) glycol have also been optimized using HPLC for analysis. mdpi.comnih.gov
Other Spectroscopic and Chromatographic Techniques: Besides HPLC, other methods such as tandem mass spectrometry (HPLC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy have been employed for the analysis of this compound and other phenolic compounds in Aloe. researchgate.netnih.govresearchgate.netprocess-nmr.com These techniques provide detailed structural information and allow for the fingerprinting of different Aloe species. researchgate.net
The table below provides an overview of analytical methods used for this compound.
Table 2: Analytical Methodologies for this compound| Analytical Technique | Application | Citation |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification in Aloe species and commercial products. | phmethods.netnih.govacs.org |
| HPLC with Mass Spectrometry (HPLC-MS) | Identification and quantification. | acs.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification. | nih.govresearchgate.netprocess-nmr.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,12,15-17,19-20,22,24-26H,4,6H2,1-2H3/t12-,15-,16+,17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIKAXXIWJHWLY-ZIIYPAMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184877 | |
| Record name | Aloesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30861-27-9 | |
| Record name | Aloesin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30861-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aloesin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030861279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aloesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALOESIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y27M69Y8ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Activities and Mechanisms of Action of Aloesin
Anti-inflammatory Effects
Aloesin demonstrates significant anti-inflammatory properties by modulating various components of the inflammatory cascade. ijpsonline.comresearchgate.net Its mechanisms of action include influencing cytokine and growth factor secretion, inhibiting key inflammatory enzymes, and impacting the recruitment of immune cells to sites of inflammation.
This compound has been shown to regulate the secretion of several key cytokines and growth factors involved in the inflammatory process. In a study investigating cutaneous wound healing, this compound was found to positively regulate the release of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Transforming Growth Factor-β1 (TGF-β1), and Tumor Necrosis Factor-α (TNF-α) from RAW264.7 macrophages. nih.gov This modulation is crucial in the initial phases of tissue repair, where a controlled inflammatory response is necessary. nih.gov
Furthermore, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis rat model, dietary supplementation with this compound significantly reduced the colonic mucosal mRNA expressions of the pro-inflammatory cytokines TNF-α and Interleukin-1β (IL-1β). elsevierpure.comnih.gov Specifically, plasma concentrations of TNF-α were markedly decreased in groups supplemented with this compound. elsevierpure.comnih.gov These findings suggest that this compound can ameliorate intestinal inflammatory responses by downregulating the expression of key pro-inflammatory cytokines. elsevierpure.comnih.gov
Table 1: Effect of this compound on Cytokine and Growth Factor Release
| Cytokine/Growth Factor | Effect Observed | Experimental Model | Reference |
|---|---|---|---|
| IL-1β | Increased release | RAW264.7 Macrophages (in vitro) | nih.gov |
| IL-1β | Reduced mRNA expression | Rat Colitis Model (in vivo) | elsevierpure.comnih.gov |
| IL-6 | Increased release | RAW264.7 Macrophages (in vitro) | nih.gov |
| TGF-β1 | Increased release | RAW264.7 Macrophages (in vitro) | nih.gov |
| TNF-α | Increased release | RAW264.7 Macrophages (in vitro) | nih.gov |
| TNF-α | Reduced plasma concentration and mRNA expression | Rat Colitis Model (in vivo) | elsevierpure.comnih.gov |
The anti-inflammatory action of this compound extends to the inhibition of various pro-inflammatory mediators. Bioactive compounds from Aloe vera, including this compound, have been noted for their ability to inhibit the release of mediators such as cytokines and histamine. ijpsonline.com While direct studies on this compound's effect on specific mediators like nitric oxide (NO) are limited, research on related compounds from Aloe provides insight. For instance, aloin (B1665253) has been shown to suppress NO production and downregulate the expression of inducible nitric oxide synthase (iNOS). nih.gov this compound itself has been identified as a potent inhibitor of enzymes involved in inflammatory disorders, suggesting a broad capacity to suppress inflammatory responses. researchgate.netresearchgate.net
A key mechanism of this compound's anti-inflammatory activity is its regulation of the cyclooxygenase (COX) pathway. ijpsonline.comresearchgate.net The COX enzymes, particularly COX-2, are crucial for the synthesis of prostaglandins, which are potent inflammatory mediators. researchgate.netnih.gov Studies have demonstrated that this compound and its derivatives can inhibit the COX-2 enzyme. thieme-connect.comresearchgate.netscispace.com This inhibition leads to a reduction in prostaglandin (B15479496) synthesis, thereby diminishing the inflammatory response. ijpsonline.comresearchgate.net The anti-inflammatory effects of Aloe vera gel have been partly attributed to this inhibition of the cyclooxygenase pathway. researchgate.net This targeted action on a central inflammatory pathway highlights this compound's potential as an anti-inflammatory agent. researchgate.net
This compound influences the inflammatory process by affecting the recruitment of macrophages, which are key immune cells in both initiating and resolving inflammation. nih.govresearchgate.net In studies on wound healing, this compound treatment was shown to modulate macrophage recruitment as part of the healing process. nih.gov Topical application of Aloe vera preparations, which contain this compound, has been observed to reduce the infiltration of inflammatory cells in dermal wounds. longdom.org In a dental context, Aloe vera extract gel applied to tooth extraction sockets influenced the number of macrophage cells present, indicating an anti-inflammatory effect. researchgate.net
Antioxidative Properties
This compound is recognized as a potent antioxidant, contributing to its protective effects against cellular damage caused by oxidative stress. nih.gov It exerts its antioxidative action primarily through the scavenging of free radicals.
This compound and its derivatives have demonstrated significant efficacy in scavenging various free radicals. thieme-connect.comsci-hub.senih.gov Research has consistently shown their ability to scavenge the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and the superoxide (B77818) anion (O₂⁻). researchgate.netscispace.com Among the derivatives, isorabaichromone (B12374039), in particular, has been identified as a highly potent antioxidant and scavenger of these radicals. thieme-connect.comresearchgate.netsci-hub.se
The antioxidant capacity of this compound has also been quantified using the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.gov Results from these tests show that this compound possesses a very high ORAC value, surpassing that of other well-known antioxidants like green tea and grape seed extracts. nih.gov In comparative studies of secondary metabolites from Aloe species, 5-methylchromones including this compound were found to be among the most active radical scavengers. nih.gov
Table 2: Antioxidant and Free Radical Scavenging Activity of this compound and its Derivatives
| Activity | Specific Radical/Assay | Finding | Reference |
|---|---|---|---|
| Free Radical Scavenging | DPPH radical | Potent scavenging activity demonstrated. | researchgate.netsci-hub.senih.gov |
| Free Radical Scavenging | Superoxide anion (O₂⁻) | Potent scavenging activity demonstrated. Isorabaichromone, an this compound derivative, is particularly effective. | thieme-connect.comresearchgate.netsci-hub.se |
| Antioxidant Capacity | ORAC Assay | This compound shows a higher ORAC value compared to green tea and grape seed extracts. | nih.gov |
| Lipid Peroxidation Inhibition | TBARS Assay | This compound-rich extracts show the ability to inhibit lipid peroxidation. | mdpi.com |
Reduction of Oxidative Stress Markers
This compound and its related compounds have demonstrated the ability to mitigate oxidative stress by reducing key markers associated with cellular damage. Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov Studies have shown that aloin, a major anthraquinone (B42736) glycoside from Aloe species, can significantly decrease the formation of fluorescent advanced glycation end-products (AGEs), which are proteins or lipids that become glycated after exposure to sugars. nih.gov The accumulation of AGEs is a hallmark of oxidative stress and is implicated in various chronic diseases. nih.gov In one study, aloin's anti-glycating and anti-oxidative potential on glycated low-density lipoprotein (LDL) was investigated, revealing a notable reduction in AGEs and other oxidative stress markers. nih.gov
Furthermore, research on human skin fibroblasts exposed to heat-induced stress showed that aloin could prevent the elevation of thiobarbituric acid reactive substances (TBARS), which are indicators of lipid peroxidation. nih.gov A composition containing this compound and aloe polysaccharides was also found to reduce an oxidative stress marker in urine in a human clinical trial. nih.gov These findings suggest that this compound acts directly as a potent antioxidant, contributing to the reduction of systemic oxidative stress. nih.gov
Table 1: Effect of Aloin on Oxidative Stress Markers in Human Skin Fibroblasts (Hs68)
Oxidative Stress Marker Condition Effect of Aloin Treatment Source Reactive Oxygen Species (ROS) Heat Stress-Induced Regulated ROS production mdpi.com Thiobarbituric Acid Reactive Substances (TBARS) Heat Stress-Induced Prevented elevation mdpi.com 8-hydroxy-2'-deoxyguanosine (8-OH-dG) Heat Stress-Induced Prevented reduction mdpi.com Advanced Glycation End-products (AGEs) Glycated Low-Density Lipoprotein (LDL) Significantly reduced formation allaboutaloe.org
Enzymatic Antioxidant Regulation (e.g., SOD, GSH)
This compound and its derivatives contribute to the body's defense against oxidative stress not only by directly scavenging free radicals but also by modulating the activity of endogenous antioxidant enzymes. nih.govallaboutaloe.org Key enzymes in this defense system include superoxide dismutase (SOD) and glutathione (B108866) (GSH). nih.govtimyeehealth.com
In a study investigating the effects of aloin on human skin fibroblasts under heat stress, treatment with aloin was found to increase the levels of both cytosolic and mitochondrial superoxide dismutase. nih.gov SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. timyeehealth.com The same study also reported that aloin increased the levels of glutathione (GSH). nih.gov GSH is a vital antioxidant that plays a key role in preventing damage to cellular components caused by reactive oxygen species. nih.gov
Similarly, studies on Aloe vera gel, which contains this compound, have shown that it can elevate the levels of SOD, catalase, glutathione peroxidase, and glutathione reductase in animal models of diabetes-induced oxidative stress. allaboutaloe.orgresearchgate.net One study on this compound derivatives identified isorabaichromone as a potent scavenger of superoxide anions, further confirming the role of these compounds in regulating enzymatic antioxidant pathways. sci-hub.seepa.gov These findings indicate that this compound helps bolster the cellular antioxidant defense system, thereby protecting cells from oxidative damage. nih.govallaboutaloe.org
Wound Healing and Tissue Regeneration
This compound has been shown to positively influence the complex process of cutaneous wound healing, which involves inflammation, proliferation, and remodeling. researchgate.netnih.gov Its therapeutic potential in treating skin wounds is attributed to its ability to modulate multiple cellular and molecular pathways involved in tissue repair. cornell.edu
Acceleration of Wound Closure Rates
In vivo studies have provided direct evidence of this compound's ability to accelerate the healing of skin wounds. In a study using a hairless mouse model, topical treatment with this compound resulted in a significantly faster rate of wound closure compared to the vehicle-treated control group. researchgate.netnih.gov This acceleration is a comprehensive outcome of this compound's effects on the various phases of healing, including cell migration, proliferation, and the formation of new tissue. researchgate.netnih.gov The enhanced wound closure indicates that this compound effectively promotes the re-epithelialization and contraction of the wound area, leading to faster restoration of tissue integrity. researchgate.net
Induction of Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical step in the proliferative phase of wound healing, as it supplies necessary oxygen and nutrients to the regenerating tissue. researchgate.netmdpi.com this compound has been demonstrated to promote angiogenesis. researchgate.netnih.gov In in vitro experiments, this compound enhanced angiogenesis in human umbilical vein endothelial cells (HUVECs). nih.gov The in vivo study on hairless mice corroborated this finding, showing that this compound treatment induced angiogenesis at the wound site. researchgate.net This pro-angiogenic effect is partly mediated by the upregulation of key growth factors, such as Vascular Endothelial Growth Factor (VEGF), which is stimulated by compounds found in Aloe vera. researchgate.netneliti.com
Promotion of Collagen Deposition
Collagen is the primary structural protein in the extracellular matrix and is essential for providing tensile strength to the newly formed tissue during wound healing. mdpi.comnih.gov Research has shown that this compound treatment promotes the deposition of collagen in the wound bed. researchgate.netnih.gov This effect is linked to the stimulation of fibroblast proliferation and activity, as these cells are responsible for synthesizing collagen. timyeehealth.commdpi.com Studies on Aloe vera have noted that its components can increase the collagen content of granulation tissue and enhance its degree of crosslinking. nih.govcapes.gov.br By promoting robust collagen synthesis and deposition, this compound contributes to the structural integrity and proper remodeling of the healing wound. researchgate.netnih.gov
Stimulation of Granulation Tissue Formation
Granulation tissue is the new connective tissue and microscopic blood vessels that form on the surfaces of a wound during the healing process. mdpi.comnih.gov Its formation is a hallmark of the proliferative phase. mdpi.com this compound treatment has been shown to effectively stimulate the formation of granulation tissue in wounds. researchgate.netnih.gov In mouse models, this compound-treated wounds exhibited an increased rate of granulation tissue formation, which is crucial for filling the wound defect and providing a scaffold for re-epithelialization. researchgate.netresearchgate.net This stimulation is a result of this compound's combined effects on angiogenesis, fibroblast proliferation, and collagen deposition, which together build the new tissue matrix. researchgate.netnih.govmdpi.com
Table 2: Summary of this compound's Effects on Wound Healing in a Hairless Mouse Model
Wound Healing Parameter Observed Effect of this compound Treatment Source Wound Closure Rate Significantly accelerated [2, 3] Angiogenesis Induced and enhanced [2, 3] Collagen Deposition Increased [2, 3] Granulation Tissue Formation Increased rate of formation [2, 3]
Enhancement of Cell Migration and Proliferation
This compound has demonstrated significant effects on promoting the migration and proliferation of various skin cells, which are critical processes in tissue regeneration and wound healing. researchgate.net In vitro studies have shown that this compound stimulates the proliferation and migration of both fibroblasts and keratinocytes. researchgate.nethmpgloballearningnetwork.com This stimulatory effect on cell migration has been observed in a dose-dependent manner in keratinocyte cell lines (HaCaT). thieme-connect.com
The underlying mechanisms for this enhanced cell migration involve the activation of key signaling pathways. researchgate.net Research indicates that this compound increases cell migration by promoting the phosphorylation of migration-related proteins Cdc42 and Rac1. researchgate.netresearchgate.netnih.gov Wounds treated with this compound showed an upregulated expression of activated Rac1 and Cdc42 in a dose-dependent fashion. scirp.orgscirp.org This activation leads to increased rates of wound closure and dermal regeneration. scirp.orgscirp.org Furthermore, this compound's positive influence on wound healing is mediated through the modulation of the Smad and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cell migration, collagen development, and angiogenesis. researchgate.netresearchgate.netnih.govscirp.org In endothelial cells (HUVECs), this compound treatment has been shown to increase capillary formation, indicating its role in promoting angiogenesis, a process reliant on cell migration and proliferation. thieme-connect.com
Table 1: Effects of this compound on Cell Migration and Proliferation
| Cell Type | Effect | Mechanism of Action | References |
|---|---|---|---|
| Fibroblasts | Stimulated proliferation and migration | Promotion of tissue regeneration | researchgate.nethmpgloballearningnetwork.com |
| Keratinocytes | Stimulated proliferation and migration | Upregulation of activated Rac1 and Cdc42 | researchgate.nethmpgloballearningnetwork.comscirp.orgscirp.org |
| Endothelial Cells (HUVEC) | Increased capillary formation (angiogenesis) | Modulation of MAPK and Smad signaling pathways | thieme-connect.com |
| Skin Cells (in vivo) | Accelerated wound closure and dermal regeneration | Phosphorylation of Cdc42 and Rac1; Activation of Smad and MAPK pathways | researchgate.netresearchgate.netnih.govscirp.org |
Anticancer Potential
In addition to its role in wound healing, this compound has been investigated for its potential anticancer activities. nih.gov Research has focused on its ability to inhibit cancer cell growth and metastasis, with specific mechanisms being elucidated in various cancer models. researchgate.netnih.govnih.gov Studies show that this compound can suppress the growth of cancer cells by affecting cell viability, cell cycle progression, and apoptosis. researchgate.netnih.govnih.gov
This compound has been found to inhibit the viability of cancer cells in a dose- and time-dependent manner. researchgate.netnih.gov In studies involving five different human ovarian cancer cell lines, this compound treatment resulted in a concentration-dependent decrease in cell viability. nih.gov The SKOV3 ovarian cancer cell line was identified as being particularly sensitive to this compound. nih.gov Furthermore, this compound effectively inhibited the clonality of SKOV3 cells. researchgate.netnih.gov Colony formation assays demonstrated that as the dose of this compound increased, the clonogenic potential of the cancer cells was significantly suppressed. nih.gov
The mechanism by which this compound impairs cancer cell viability involves the disruption of the normal cell cycle. nih.gov In ovarian cancer cells (SKOV3), treatment with this compound leads to cell cycle arrest at the S-phase. researchgate.netnih.govnih.gov As the concentration of this compound increases, the percentage of cells in the S-phase rises, while the percentage of cells in the G2/M phase decreases. nih.gov This indicates that this compound effectively halts the progression of the cell cycle in a dose-dependent manner, thereby inhibiting proliferation. nih.govscispace.com
The anticancer effects of this compound observed in vitro have been corroborated by in vivo studies. researchgate.netnih.govnih.gov In a xenograft mouse model established with SKOV3 ovarian cancer cells, daily administration of this compound resulted in the potent inhibition of tumor growth. nih.govresearchgate.net Mice treated with this compound showed significantly smaller tumor volumes compared to the control group. researchgate.net These findings suggest that this compound can effectively suppress the growth of tumors in a living organism, highlighting its potential as a therapeutic agent. researchgate.netnih.gov
A critical aspect of cancer progression is the ability of cancer cells to migrate and invade surrounding tissues, leading to metastasis. nih.gov this compound has demonstrated the ability to inhibit these processes in ovarian cancer cells. researchgate.netnih.govnih.gov In vitro wound healing assays showed that higher doses of this compound inhibited the wound closure process in SKOV3 cells, with a 10 μM concentration inhibiting closure by approximately 70%. nih.gov Transwell assays also confirmed that both cell migration and invasion were visually inhibited after this compound treatment. nih.gov The anticancer activity and the suppression of metastasis in ovarian cancer by this compound are suggested to occur through the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.netnih.govnih.gov In vivo experiments further supported these findings, showing significantly fewer metastatic colonies in the lungs of mice treated with this compound compared to controls. nih.gov
Table 2: Anticancer Potential of this compound Against Ovarian Cancer (SKOV3 Cell Line)
| Activity | Observation | Mechanism | References |
|---|---|---|---|
| Inhibition of Viability & Clonality | Dose- and time-dependent killing of ovarian cancer cells. Inhibition of colony formation. | - | researchgate.netnih.gov |
| Induction of Cell Cycle Arrest | Arrested the cell cycle at the S-phase in a dose-dependent manner. | - | researchgate.netnih.govnih.gov |
| Promotion of Apoptosis | Marked dose-dependent increase in apoptosis. | - | researchgate.netnih.govnih.gov |
| Inhibition of Tumor Growth (In Vivo) | Potently inhibited tumor growth in a xenograft mouse model. | - | researchgate.netnih.govresearchgate.net |
| Suppression of Migration & Invasion | Inhibited wound closure, cell migration, and invasion. Fewer metastatic lung colonies in mice. | Inhibition of the MAPK signaling pathway. | researchgate.netnih.govnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Rac1 |
Tyrosinase Inhibitory Activity and Pigmentation Modulation
This compound, a C-glycosylated chromone (B188151) isolated from the Aloe plant, has demonstrated significant potential as a modulator of pigmentation through its inhibitory effects on tyrosinase, the key enzyme in melanin (B1238610) synthesis. nih.govresearchgate.net This activity positions this compound as a compound of interest for cosmetic and therapeutic applications aimed at altering skin pigmentation. nih.govbohrium.com
Inhibition of Tyrosine Hydroxylase Activity
This compound has been shown to inhibit the tyrosine hydroxylase activity of tyrosinase in a dose-dependent manner. nih.govresearchgate.net This enzymatic action is the initial and rate-limiting step in melanogenesis, involving the conversion of L-tyrosine to L-dihydroxyphenylalanine (DOPA). Studies using normal human melanocyte cell lysates have confirmed this inhibitory effect. nih.govbohrium.com The inhibition of tyrosine hydroxylase activity by this compound is a key aspect of its ability to modulate melanin production. researchgate.net Research has demonstrated that this compound acts as a competitive inhibitor of tyrosinase from various sources, including human and murine cells. researchgate.netbohrium.com
Inhibition of Dihydroxyphenylalanine (DOPA) Oxidase Activity
In addition to inhibiting tyrosine hydroxylase, this compound also effectively inhibits the 3,4-dihydroxyphenylalanine (DOPA) oxidase activity of tyrosinase. nih.govresearchgate.net This step in melanogenesis involves the oxidation of DOPA to dopaquinone, a precursor for melanin. The inhibition of DOPA oxidase activity by this compound has been observed in a dose-dependent fashion in studies utilizing normal human melanocyte cell lysates. nih.govbohrium.com Some studies have characterized the inhibition of L-DOPA oxidation by mushroom tyrosinase, with this compound at a concentration of 0.4 microM showing a 30% inhibition. nih.gov
| Parameter | Finding | Source |
|---|---|---|
| Tyrosine Hydroxylase Inhibition | Dose-dependent inhibition observed in normal human melanocyte cell lysates. | nih.govresearchgate.net |
| DOPA Oxidase Inhibition | Dose-dependent inhibition observed in normal human melanocyte cell lysates. | nih.govresearchgate.net |
| Mushroom Tyrosinase Inhibition (IC50) | 0.1 mM | nih.gov |
| Human Tyrosinase Inhibition (IC50) | 0.04 mM | nih.gov |
Mechanism of Action in Melanogenesis
The primary mechanism by which this compound modulates melanogenesis is through the competitive inhibition of tyrosinase. nih.govresearchgate.net Enzyme kinetics studies have consistently demonstrated this competitive inhibition. researchgate.netbohrium.com However, other research has suggested a non-competitive inhibitory mechanism with a reported Ki value of 5.3 mM. nih.gov This discrepancy may be attributable to different experimental conditions or the source of the tyrosinase enzyme used.
Interestingly, when co-administered with arbutin (B1665170), another tyrosinase inhibitor that acts via a competitive mechanism, this compound exhibits a synergistic inhibitory effect on tyrosinase activity. nih.gov This suggests that their different mechanisms of action (non-competitive for this compound and competitive for arbutin in this particular study) can be combined for a more potent effect on melanin production. nih.gov The exposure of human skin to ultraviolet (UV) radiation can lead to increased production of reactive oxygen species (ROS), which in turn stimulates melanocytes to produce melanin. dntb.gov.ua this compound's ability to inhibit tyrosinase directly contributes to its potential to suppress UV-induced hyperpigmentation. ncats.io
Neuroprotective Effects
This compound has demonstrated promising neuroprotective effects in various experimental models, suggesting its potential as a therapeutic agent for neurological disorders. These effects are largely attributed to its anti-inflammatory and antioxidant properties.
Anti-inflammatory Mechanisms in Neurological Contexts
Neuroinflammation is a key pathological mechanism in many neurological conditions, including hypoxic-ischemic encephalopathy (HIE). nih.govnih.gov this compound has been shown to exert significant anti-inflammatory effects in neurological contexts. nih.govnih.gov In a model of neonatal hypoxic-ischemic brain damage, this compound treatment reduced the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.gov
The mechanism for this anti-inflammatory action appears to involve the Toll-like receptor 4 (TLR4) signaling pathway. nih.govnih.gov this compound has been found to downregulate the protein expression of components within this pathway and molecular docking studies suggest it can bind stably to TLR4. nih.gov By inhibiting the TLR4-mediated neuroinflammatory response, this compound can suppress the excessive activation of microglia and astrocytes, which are immune cells in the brain that contribute to inflammation. nih.govnih.gov Furthermore, this compound has been found to inhibit cyclooxygenase-2 (COX-2) and thromboxane (B8750289) A2 synthase, which are involved in the arachidonic acid pathway of inflammation. researchgate.net
Antioxidant Mechanisms in Neurological Contexts
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense systems, is a critical factor in neuronal damage and neurodegenerative diseases. nih.govmdpi.com The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and modest endogenous antioxidant defenses. mdpi.com this compound, known for its antioxidant activity, is believed to exert neuroprotection through the scavenging of free radicals. koreascience.krnih.gov
In a rat model of transient focal cerebral ischemia, this compound demonstrated a neuroprotective effect, which is thought to be linked to its antioxidative properties. koreascience.kr The generation of free radicals is a significant contributor to the pathophysiology of ischemic stroke. koreascience.kr By mitigating oxidative stress, this compound can help protect neurons from ischemic injury. koreascience.kr The antioxidant mechanisms of various compounds often involve the activation of pathways like the Nrf2/ARE pathway, which regulates the expression of numerous antioxidant genes. nih.gov While the specific interaction of this compound with this pathway in a neurological context requires further elucidation, its general antioxidant capacity contributes to its neuroprotective profile. koreascience.krnih.gov
| Effect | Finding | Source |
|---|---|---|
| Infarct Volume Reduction | Significantly reduced by approximately 33-47% at certain doses. | koreascience.kr |
| Edema Reduction | Significantly reduced at effective doses. | koreascience.kr |
| Behavioral Recovery | Remarkable behavioral recovery observed. | koreascience.kr |
| Inflammatory Marker Reduction (Neonatal HIBD model) | Decreased levels of IL-1β, IL-6, and TNF-α. | nih.govnih.gov |
Antimicrobial Activities
This compound, a chromone found in the Aloe plant, has demonstrated notable antimicrobial properties in various research settings. nih.gov These activities extend to both fungi and bacteria, positioning it as a compound of interest for its natural defense mechanisms.
This compound exhibits significant antifungal activity, particularly against Magnaporthe oryzae, the fungus responsible for rice blast disease. nih.govnih.gov Research has shown that this compound effectively inhibits critical stages of the fungal life cycle required for infection. nih.gov Specifically, it has a high inhibitory effect on appressorium formation, a specialized structure the fungus uses to penetrate host tissue, with a reported EC₅₀ value of 175.26 μg/mL. nih.govnih.gov
Microscopic studies have revealed that this compound can cause physical damage to the fungal spores. nih.govresearchgate.net At a concentration of 625.00 μg/mL, this compound treatment for 12 hours resulted in the rupture of 92.30% of M. oryzae spores and reduced the appressorium formation rate to just 4.74%. nih.gov The mechanism behind this antifungal action involves the inhibition of melanin synthesis, which is crucial for successful appressorium function. nih.govfrontiersin.org this compound has been found to inhibit key enzymes in the melanin synthesis pathway, including polyketolase (PKS), laccase (LAC), and the chain-shortening catalytic enzyme (Aayg1). nih.govresearchgate.net The inhibition rates for PKS, LAC, and Aayg1 activity were 32.51%, 33.04%, and 43.38%, respectively. researchgate.net Furthermore, proteomic analysis indicated that this compound downregulates the expression of actin, which is vital for the polar growth of hyphae in the fungus. nih.govresearchgate.net
| Parameter | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|
| Appressorium Formation (EC₅₀) | 175.26 μg/mL | 50% inhibition of appressorium formation. | nih.gov |
| Spore Rupturing | 625.00 μg/mL | 92.30% of spores ruptured after 12 hours. | nih.gov |
| Appressorium Formation Rate | 625.00 μg/mL | Reduced to 4.74% after 12 hours. | nih.gov |
| Mycelial Growth (EC₅₀) | 9145.00 μg/mL | Shows significantly lower inhibition on mycelial growth compared to appressorium formation. | nih.gov |
This compound has demonstrated broad-spectrum antibacterial activity against various microorganisms. nih.gov Research confirms its efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net
Studies investigating pure this compound have determined its minimum inhibitory concentration (MIC) against several pathogenic bacterial strains. mdpi.com It has shown strong activity against Shigella boydii, Escherichia coli, S. soneii, and S. flexneri with an MIC of 0.025 mg/mL. mdpi.com Even greater potency was observed against Salmonella typhi, Shigella dysentery, and Staphylococcus aureus, with a reported MIC of 0.01 mg/mL. mdpi.com These findings underscore the potential of this compound as an effective antibacterial agent.
| Bacterial Species | Gram Stain | MIC (mg/mL) | Reference |
|---|---|---|---|
| Shigella boydii | Negative | 0.025 | mdpi.com |
| Escherichia coli | Negative | 0.025 | mdpi.com |
| Shigella soneii | Negative | 0.025 | mdpi.com |
| Shigella flexneri | Negative | 0.025 | mdpi.com |
| Salmonella typhi | Negative | 0.01 | mdpi.com |
| Shigella dysentery | Negative | 0.01 | mdpi.com |
| Staphylococcus aureus | Positive | 0.01 | mdpi.com |
Anti-diabetic Research
This compound is being investigated for its potential role in managing diabetes, with research focusing on its ability to counteract oxidative stress and improve metabolic pathways related to glucose control. nih.govresearchgate.net
Oxidative stress is recognized as a pivotal factor in the development and progression of diabetes and its secondary complications. nih.govresearchgate.netnih.gov this compound, a natural polyphenol, has been shown to help reduce systemic oxidative stress through a dual mechanism. nih.gov It can act directly as a potent antioxidant due to its free radical scavenging activities. nih.govwjgnet.com Additionally, it can indirectly regulate pathways that contribute to oxidative stress, offering a multi-faceted approach to mitigating its damaging effects in diabetic conditions. nih.gov
This compound has been shown to improve insulin (B600854) sensitivity and impact glucose transport. nih.govresearchgate.net In animal studies, this compound treatment led to a 37.9% decrease in plasma insulin levels compared to the control group, indicating enhanced insulin sensitivity. nih.gov The mechanism for this involves the regulation of key genes within the insulin signaling cascade. nih.gov Research on compositions containing this compound found that it promotes the coordinated up-regulation of genes for the insulin receptor (INSR), insulin receptor substrate 1 (IRS1), and glucose transporter 4 (GLUT4). nih.gov By enhancing the expression of these critical components, this compound helps to improve the transportation and utilization of glucose, which is fundamental to maintaining healthy blood glucose levels. nih.govnih.gov
A key aspect of this compound's anti-diabetic potential is its ability to increase the production of adiponectin. nih.gov Adiponectin is an adipokine, a hormone produced by fat cells, that plays a crucial role in regulating glucose and fatty acid metabolism. nih.govmdpi.com By up-regulating the production of adiponectin, this compound can help improve insulin resistance and glucose intolerance. nih.gov This is significant because adiponectin is known to have anti-atherosclerotic and anti-obesity effects and has been found to suppress high-glucose-induced reactive oxygen species (ROS) in in-vitro models. nih.gov Finding natural compounds like this compound that can boost adiponectin production is a promising strategy for managing the underlying causes of diabetes and its complications. nih.gov
Influence on Fatty Acid Biosynthesis
This compound has been identified as a regulator of lipid metabolism, specifically demonstrating an influence on the biosynthesis of fatty acids. Research involving a standardized composition containing this compound, known as Loesyn or UP780, has provided insights into its mechanisms. nih.gov Studies using microarray analysis of gene expression in the white adipose tissue (WAT) and liver of mice with high-fat diet-induced pre-diabetes showed that oral administration of this this compound-containing powder led to a downregulation of fatty acid biosynthesis. nih.gov
In the liver, the microarray analysis indicated that the this compound composition modified several lipid metabolism pathways. nih.gov This included a notable decrease in fatty acid biosynthesis, a reduction in lipid uptake, an increase in fatty acid binding proteins, and an increase in bile biosynthesis. nih.gov These findings were further supported by quantitative polymerase chain reaction (qPCR) analyses, which confirmed coordinated changes in the expression of key genes. nih.gov The modifications in lipid metabolism within the liver, combined with improved insulin response in adipose tissue, suggest that this compound contributes to a reduction in systemic oxidative stress by decreasing fatty acid synthesis and enhancing glucose transport and utilization. nih.gov
Anti-Aging Research
The potential of this compound as an anti-aging agent has been explored through its ability to inhibit key enzymes responsible for the degradation of the skin's extracellular matrix. The breakdown of structural proteins like collagen and elastin (B1584352) is a hallmark of skin aging. This compound's inhibitory action against the enzymes responsible for this degradation, collagenase and elastase, is a significant area of investigation. bdbotsociety.orgatlantis-press.com
Anti-collagenase Activity
Collagenase is an enzyme that breaks down collagen, the primary structural protein in the skin, leading to loss of firmness and the formation of wrinkles. The inhibition of this enzyme is a key strategy in anti-aging research. Extracts from Aloe vera, which contain this compound and related compounds like aloins, have demonstrated notable anti-collagenase properties. bdbotsociety.orgnih.govresearchgate.net
In vitro studies have quantified this inhibitory effect. An aqueous extract of Aloe vera leaf gel, which is rich in bioactive compounds including this compound, showed significant inhibition of collagenase. bdbotsociety.orgscienceopen.com One study reported that an A. barbadensis gel extract exhibited anti-collagenase activity with a half-maximal inhibitory concentration (IC50) value of 79.01 ± 0.11 µg/ml. scienceopen.com Another study found that A. vera leaf gel extract had the highest inhibitory activity against collagenase among the extracts tested, with an IC50 value of 12.86 ± 0.15 mg/ml. bdbotsociety.org
To understand the molecular interactions, bioinformatic docking studies have been conducted. These studies aim to predict the binding affinity between this compound and the active site of the collagenase enzyme. atlantis-press.com A molecular docking study investigating this compound and its derivatives against the collagenase protein (PDB ID: 2Y6I) revealed their potential as inhibitors. The study showed that while the derivative isoaloeresin D had the lowest docking score (indicating strong affinity), this compound itself also demonstrated interaction with the enzyme. atlantis-press.comresearchgate.net These findings suggest that this compound contributes to the anti-collagenase effects observed in aloe extracts, potentially helping to preserve the skin's collagen framework. atlantis-press.comresearchgate.net
Table 1: In Vitro Anti-Collagenase Activity of Aloe Extracts This table is interactive. You can sort and filter the data.
| Extract/Compound | IC50 Value | Source |
|---|---|---|
| A. barbadensis Gel Extract | 79.01 ± 0.11 µg/ml | scienceopen.com |
Table 2: Molecular Docking Scores of this compound Derivatives against Collagenase (PDB ID: 2Y6I) This table is interactive. You can sort and filter the data.
| Compound | Docking Score | Source |
|---|---|---|
| Isoaloeresin D | -87.3 ± 4.6 | atlantis-press.com |
| This compound | Not specified, but showed interaction | atlantis-press.comresearchgate.net |
Anti-elastase Activity
Elastase is a protease that degrades elastin, a critical protein responsible for the elasticity and resilience of the skin. The inhibition of elastase is another important target for preventing the signs of aging. Research has shown that Aloe vera extracts containing this compound possess anti-elastase activity. bdbotsociety.orgnih.gov
In vitro assays have confirmed the dose-dependent elastase inhibitory activity of aloe extracts. bdbotsociety.org An A. barbadensis gel extract demonstrated anti-elastase activity with an IC50 value of 78.23 ± 0.07 µg/ml. scienceopen.com Molecular docking studies have further elucidated the potential of this compound and its derivatives as elastase inhibitors. atlantis-press.com In a study using the elastase protein (PDB ID: 1BRU), this compound, isoaloeresin D, and 7-methyl ether 2′-feruloylthis compound showed favorable binding affinities. atlantis-press.comresearchgate.net The docking scores were -80.4 ± 2.2 for this compound, -80.6 ± 1.7 for isoaloeresin D, and -81.2 ± 1.6 for 7-methyl ether 2′-feruloylthis compound. atlantis-press.com These results indicate a strong interaction between these compounds and the elastase enzyme, suggesting a mechanism by which this compound helps protect elastin from degradation. atlantis-press.comresearchgate.net
Table 3: In Vitro Anti-Elastase Activity of Aloe Extracts This table is interactive. You can sort and filter the data.
| Extract/Compound | IC50 Value | Source |
|---|
Table 4: Molecular Docking Scores of this compound and its Derivatives against Elastase (PDB ID: 1BRU) This table is interactive. You can sort and filter the data.
| Compound | Docking Score | Source |
|---|---|---|
| This compound | -80.4 ± 2.2 | atlantis-press.com |
| Isoaloeresin D | -80.6 ± 1.7 | atlantis-press.com |
Molecular Targets and Cellular Signaling Pathways of Aloesin
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signal transduction cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, survival, and adhesion. nih.govmdpi.com Research indicates that aloesin can modulate this pathway, leading to different outcomes depending on the cellular context. nih.govnih.gov
In the context of oncology, studies have shown that this compound exerts an inhibitory effect on the MAPK signaling pathway in cancer cells. nih.gov Specifically, in human ovarian cancer SKOV3 cells, this compound was found to inhibit cell viability and the ability to form colonies in a dose-dependent manner. nih.govnih.gov This anti-cancer activity is linked to its ability to reduce the phosphorylation of key members of the MAPK family. nih.gov As the concentration of this compound increases, the phosphorylation levels of ERK, JNK, and p38 MAPK, as well as the upstream kinase MEK, decrease. nih.gov This suggests that this compound's anti-proliferative and anti-metastatic effects in these cancer cells are mediated through the downregulation of the MAPK signaling pathway. nih.govnih.gov
Table 1: Effect of this compound on MAPK Pathway in Ovarian Cancer Cells
| Cell Line | This compound Concentration | Observed Effect on MAPK Pathway | Downstream Cellular Effect | Reference |
|---|---|---|---|---|
| SKOV3 | Dose-dependent | Decreased phosphorylation of ERK, JNK, p38, and MEK | Inhibition of cell viability, clonality, migration, and invasion; S-phase cell cycle arrest; induction of apoptosis | nih.govnih.gov |
This compound's influence on the MAPK pathway is also pivotal in the processes of cell migration and tissue development, particularly in wound healing. nih.govresearchgate.net Studies have demonstrated that this compound treatment activates MAPK signaling proteins, which are crucial players in these processes. nih.govresearchgate.net This activation contributes to accelerated wound closure, characterized by induced angiogenesis, collagen deposition, and the formation of granulation tissue. nih.govresearchgate.net In contrast to its inhibitory role in cancer, this compound's activation of the MAPK pathway in the context of skin regeneration facilitates the inflammation, proliferation, and remodeling phases of wound healing. nih.govresearchgate.net Furthermore, in ovarian cancer cells, this compound has been shown to inhibit cell migration and invasion, demonstrating the context-dependent nature of its effects on cellular movement. nih.gov For instance, at a concentration of 10 μM, this compound inhibited approximately 70% of wound closure in an in vitro assay with SKOV3 cells. nih.gov
This compound's modulation of the MAPK pathway involves specific interactions with the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK). nih.govnih.gov In ovarian cancer cells, this compound dose-dependently decreases the phosphorylation levels of both ERK and JNK. nih.gov This inhibition is a key mechanism behind its observed anti-cancer effects. nih.govnih.gov Conversely, in the process of cutaneous wound healing, this compound treatment leads to the activation of ERK and JNK. nih.gov This activation is essential for promoting cell migration and tissue development. nih.govresearchgate.net The differential regulation of ERK and JNK phosphorylation highlights how this compound can produce distinct, and even opposing, biological outcomes in different cell types and physiological conditions.
Smad Signaling Pathway
The Smad signaling pathway is another crucial cascade that this compound interacts with, particularly in the context of tissue repair. This pathway is the principal transducer of signals from the Transforming Growth Factor-beta (TGF-β) superfamily of ligands, which play a role in numerous cellular processes. nih.gov
Research has clearly demonstrated that this compound treatment results in the activation of key Smad proteins. nih.govresearchgate.net Specifically, in studies investigating cutaneous wound healing, this compound was shown to activate Smad2 and Smad3. nih.govresearchgate.net The activity of these Smad signaling molecules was assessed in both cultured cells and in mouse skin models following this compound application. nih.gov This activation is a critical component of the mechanism by which this compound promotes tissue regeneration. researchgate.net
Table 2: Effect of this compound on Smad Pathway in Wound Healing Models
| Model | This compound Concentration | Observed Effect on Smad Pathway | Downstream Cellular Effect | Reference |
|---|---|---|---|---|
| Cultured Cells | 1, 5, and 10µM | Activation of Smad2 and Smad3 | Increased cell migration | nih.govresearchgate.net |
| Mouse Skin | 0.1% and 0.5% | Activation of Smad signaling proteins | Accelerated wound closure, induced angiogenesis, collagen deposition | nih.govresearchgate.net |
The activation of the Smad pathway by this compound is directly linked to its beneficial effects on cell migration and tissue development during wound healing. nih.govresearchgate.net By activating Smad2 and Smad3, this compound helps to orchestrate the complex processes of skin regeneration. nih.govresearchgate.net This signaling contributes to enhanced cell migration, angiogenesis, and the formation of new tissue. researchgate.net The combined modulation of both the Smad and MAPK signaling pathways by this compound underpins its ability to ameliorate the inflammation, proliferation, and remodeling phases of the wound healing process, marking it as a compound with significant therapeutic potential for cutaneous wounds. nih.govresearchgate.net
Rho Family GTPases
The Rho family of small GTPases are critical regulators of the actin cytoskeleton and, consequently, play a pivotal role in cell motility. This compound has been shown to modulate the activity of key members of this family, thereby influencing cell migration.
Research has demonstrated that this compound can stimulate the phosphorylation of Cell division control protein 42 homolog (Cdc42) and Ras-related C3 botulinum toxin substrate 1 (Rac1). nih.gov This phosphorylation is a key event in the activation of these GTPases. In the context of wound healing, this compound treatment has been observed to increase cell migration through the phosphorylation of both Cdc42 and Rac1. nih.gov The activation of these proteins is part of a broader signaling cascade that includes the MAPK/Rho and Smad pathways, which are instrumental in cell migration, angiogenesis, and tissue development. nih.gov
By promoting the phosphorylation and activation of Cdc42 and Rac1, this compound effectively regulates cell migration. nih.gov This has been observed in studies on skin wound healing, where this compound treatment accelerated wound closure rates. nih.gov The enhanced migration of skin cells, such as fibroblasts and keratinocytes, is a crucial step in the proliferative phase of wound healing. The activation of the MAPK/Rho signaling pathway by this compound appears to be a central mechanism in this process. nih.gov
Cell Cycle Regulators
The cell cycle is a tightly controlled process involving a series of events that lead to cell division and proliferation. This compound has been shown to influence this process by targeting key regulatory proteins.
In studies using human hepatoma SK-HEP-1 cells, this compound was found to stimulate cell proliferation. nih.gov This proliferative effect is associated with an increase in the intracellular levels of several key cell cycle regulators. Specifically, this compound treatment led to elevated levels of Cyclin E, Cyclin-dependent kinase 2 (CDK2), and Cell division cycle 25A (CDC25A) proteins. nih.govscispace.com The induction of these proteins is a critical step for the cell to transition from the G1 to the S phase of the cell cycle. nih.gov
The formation of the Cyclin E/CDK2 complex is essential for the G1/S transition. This compound not only increases the protein levels of Cyclin E and CDK2 but also up-regulates the enzymatic activity of the Cyclin E/CDK2 kinase complex in a dose-dependent manner. nih.govscispace.com This enhanced kinase activity, coupled with the increased levels of the phosphatase CDC25A, which activates CDK2, results in the promotion of DNA synthesis and cell proliferation. nih.gov
Tumor Necrosis Factor-alpha (TNF-α)
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. This compound has been shown to modulate the production and signaling of TNF-α.
In the context of wound healing, this compound has been found to positively regulate the release of TNF-α from macrophages. nih.gov This cytokine plays a complex role in the inflammatory phase of wound healing, contributing to the recruitment of immune cells to the site of injury. Furthermore, computational studies, such as molecular docking analyses, have suggested that this compound has a high binding affinity for TNF-α, indicating its potential as a direct inhibitor of this inflammatory protein. researchgate.net Other research has shown that Aloe vera extracts, containing this compound, can suppress the production of pro-inflammatory cytokines, including TNF-α, by downregulating the NF-κB and MAPK signaling pathways in macrophage models. nih.gov
Research Findings on this compound's Molecular Interactions
| Molecular Target | Effect of this compound | Affected Cellular Process | Cell/Model System | Reference |
| Cdc42 | Increased phosphorylation | Cell Migration | Cultured cells and mouse skin | nih.gov |
| Rac1 | Increased phosphorylation | Cell Migration | Cultured cells and mouse skin | nih.gov |
| Cyclin E | Up-regulation of protein levels | Cell Cycle Progression (G1/S Transition) | Human hepatoma SK-HEP-1 cells | nih.govscispace.com |
| CDK2 | Up-regulation of protein levels | Cell Cycle Progression (G1/S Transition) | Human hepatoma SK-HEP-1 cells | nih.govscispace.com |
| CDC25A | Up-regulation of protein levels | Cell Cycle Progression (G1/S Transition) | Human hepatoma SK-HEP-1 cells | nih.govscispace.com |
| Cyclin E/CDK2 Kinase | Up-regulation of activity | Cell Cycle Progression, DNA Synthesis | Human hepatoma SK-HEP-1 cells | nih.gov |
| TNF-α | Positive regulation of release | Inflammation (Wound Healing) | Macrophages (RAW264.7) | nih.gov |
| TNF-α | Potential direct inhibition (high binding affinity) | Inflammation | In silico (Molecular Docking) | researchgate.net |
| TNF-α | Suppression of production | Inflammation | Macrophages (LPS-induced RAW264.7) | nih.gov |
Inhibitory Potential Against TNF-α
This compound, a chromone (B188151) compound found in Aloe vera, has been identified as a potential inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in various inflammatory conditions. ijpsonline.comijpsonline.com In silico studies have investigated the phytochemicals in Aloe vera for their ability to target and interact with TNF-α, highlighting this compound as a compound of interest. ijpsonline.comresearchgate.net The anti-inflammatory activity of Aloe vera extracts, which contain this compound, has been demonstrated through the inhibition of pro-inflammatory cytokines, including TNF-α. nih.gov The mechanism involves modulating inflammatory pathways to reduce the expression and release of these mediators. nih.govmdpi.com This computational analysis provides a basis for understanding the therapeutic potential of this compound as an anti-inflammatory agent by targeting specific cytokines like TNF-α. ijpsonline.comijpsonline.com
Molecular Docking and Binding Affinities
To elucidate the inhibitory mechanism of this compound against TNF-α, molecular docking studies have been performed. These computational simulations predict the binding affinity and interaction between a ligand (this compound) and a protein target (TNF-α). ijpsonline.comijpsonline.com Using tools such as AutoDock Vina and PyRx, researchers have modeled the binding poses of this compound within the active site of TNF-α. ijpsonline.comresearchgate.net
The binding energy, which indicates the stability of the protein-ligand complex, is a critical metric in these studies; a lower binding energy suggests a more stable and stronger interaction. ijpsonline.com For the top-performing compounds from Aloe vera in one study, the binding affinity values with TNF-α ranged from -9.1 to -10 kcal/mol. ijpsonline.com The analysis of these interactions reveals how this compound binds to specific amino acid residues within the TNF-α protein, providing insight into its potential inhibitory function. ijpsonline.comijpsonline.com
Table 1: Molecular Docking Interaction of this compound with TNF-α
| Parameter | Description | Finding | Source(s) |
|---|---|---|---|
| Protein Target | Tumor Necrosis Factor-alpha (TNF-α) | The three-dimensional structure of TNF-α was obtained from the RCSB Protein Data Bank for the docking simulation. | ijpsonline.comijpsonline.com |
| Ligand | This compound | This compound was one of several phytochemicals from Aloe vera evaluated for its binding potential to TNF-α. | ijpsonline.comresearchgate.net |
| Docking Software | PyRx, AutoDock Vina, Discovery Studio | These tools were used to predict ligand poses, calculate binding affinities, and visualize interactions. | ijpsonline.comijpsonline.com |
| Binding Affinity | -9.1 to -10 kcal/mol | This range was reported for the most promising Aloe vera compounds, indicating strong and favorable binding interactions with TNF-α. | ijpsonline.com |
Other Signalling Pathways
Wnt Signaling Pathway (discrepancies noted)
This compound has been identified as a modulator of the Wnt/β-catenin signaling pathway, a critical pathway involved in cell proliferation and development. nih.govrsc.org However, research findings present some discrepancies regarding the conditions of this interaction. One study reported that this compound directly activates the Wnt/β-catenin pathway, and this activation is independent of the presence of the Wnt3a ligand. nih.gov In contrast, other research suggests that this compound, along with aloin (B1665253), was an effective component in a water extract of Aloe vera that activated the Wnt/β-catenin signaling pathway specifically in the presence of Wnt3a. rsc.orgrsc.org This activation may provide a molecular explanation for some of the biological activities attributed to this compound. rsc.org
Notch Pathway Suppression
In addition to its effects on the Wnt pathway, this compound has been shown to influence the Notch signaling pathway. The Notch pathway is crucial for cell differentiation, proliferation, and survival. nih.govnih.gov A 2019 study demonstrated that this compound inhibits the Notch signaling pathway in colorectal cancer cells. nih.gov Notably, this inhibitory action was found to occur independently of the Wnt3a ligand, suggesting a direct effect of this compound on this specific cellular pathway. nih.gov
NF-κB Activation and Glycemic Control
The nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) pathway is a key regulator of inflammatory responses and is implicated in the systemic oxidative stress seen in diabetes. mdpi.comnih.gov Studies have shown a positive correlation between the activation of NF-κB in peripheral blood mononuclear cells and poor glycemic control in patients with diabetes mellitus. nih.gov this compound has demonstrated potential in improving glycemic control. nih.gov Research on Aloe vera extracts containing this compound has shown they can suppress the activation of the NF-κB signaling pathway. nih.gov By potentially modulating the NF-κB pathway, this compound may help reduce systemic oxidative stress, improve glucose transport and utilization, and enhance insulin (B600854) sensitivity, thereby contributing to better glycemic control. nih.gov
Biosynthesis and Chemical Synthesis of Aloesin and Its Derivatives
Biosynthetic Pathways in Aloe vera
The biosynthesis of aloesin in Aloe vera involves complex pathways leading to the formation of its characteristic chromone (B188151) structure linked to a glucose moiety. While the complete de novo synthesis pathway from primary metabolites is intricate, key steps and precursors have been identified. Aloesone, a chromone aglycone, serves as a biosynthetic precursor to this compound. nih.gov The crucial step in forming this compound is the C-glycosylation of aloesone, a highly specific reaction. nih.gov
A significant amount of this compound in the plant exists not as the free compound but as a derivative called aloeresin A. oup.comresearchgate.net Aloeresin A is an ester of this compound, where the C-2" hydroxyl group of the glucose moiety is esterified with p-coumaric acid. oup.comresearchgate.net Therefore, a major route for the accumulation of free this compound in Aloe leaf exudates is through the hydrolysis of this ester bond, releasing this compound and p-coumaric acid. oup.comresearchgate.net Studies on in vitro callus cultures of Aloe vera have demonstrated that the production of this compound can be influenced by culture conditions, indicating that these cultures can be a promising source for producing secondary metabolites. researchgate.net For instance, higher this compound production was observed in basal calli grown on specific growth media formulations. researchgate.net
Enzymatic Machinery Linked to Biosynthesis
The enzymatic processes governing this compound's formation and transformation are central to its biosynthesis. The conversion of its precursor, aloesone, into this compound requires a highly specific C-glycosyltransferase, an enzyme that attaches the glucose unit to the chromone backbone. nih.gov While many uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) can O-glycosylate aloesone, efficient C-glycosylation appears to be a rare enzymatic function. nih.gov
A significant body of research has focused on the enzymatic machinery responsible for converting aloeresin A into this compound. This conversion is a hydrolysis reaction that cleaves the ester bond. oup.comresearchgate.net A wide range of commercially available hydrolytic enzymes have been screened for this purpose, with several types demonstrating efficacy: oup.comresearchgate.netgoogle.com
Proteases : Enzymes from Aspergillus oryzae have shown to be particularly effective, achieving nearly 100% conversion of purified aloeresin A to this compound. oup.comresearchgate.netgoogle.comgoogle.com
Esterases : An esterase known as ESL001-02 has also been identified as capable of facilitating the conversion. oup.comresearchgate.netnih.gov
Lipases : Certain lipase (B570770) preparations, such as Novozym 388, have demonstrated the ability to hydrolyze aloeresin A, which was attributed to a contaminating protease enzyme in the preparation. oup.comresearchgate.netnih.gov
These enzymatic methods provide a biocatalytic route to increase the yield of this compound from crude aloe extracts, which are naturally rich in aloeresin A. oup.comresearchgate.net
Chemical Synthesis Approaches for this compound
The laboratory synthesis of this compound presents a viable alternative to extraction from natural sources, offering the potential for a consistent and high-purity supply. timyeehealth.com The primary challenge in synthesizing this compound lies in its complex chemical structure, which combines a chromone core with a C-glycosidically linked sugar residue. timyeehealth.com
General strategies for the total synthesis of this compound involve multi-step processes. timyeehealth.com These synthetic routes typically focus on two main objectives: the construction of the chromone ring and the subsequent attachment of the glucose moiety. timyeehealth.com Methodologies often begin with simpler, readily available aromatic compounds. timyeehealth.com A series of chemical reactions, such as condensation and cyclization, are then employed to build the chromone scaffold. timyeehealth.com The introduction of the C-glucosyl group is a particularly challenging stereochemical step that requires precise control to achieve the correct configuration found in the natural product.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is pursued to enhance its properties or to study structure-activity relationships. Methods range from simple modifications of the this compound molecule to its generation from more complex natural precursors.
A key method for creating this compound derivatives involves the alkylation of the hydroxyl group at the C-7 position of the chromone ring. wipo.intgoogle.com This synthesis can be achieved by reacting this compound with a substituted or unsubstituted alkane that contains a suitable leaving group, such as a halogen. google.com The reaction is carried out in the presence of a base. google.com In a specific example, octylthis compound was synthesized by reacting this compound with 1-bromooctane (B94149) or 1-iodooctane (B127717) in the presence of a base like sodium hydride (NaH) or sodium carbonate. google.com
Acid Hydrolysis : This method uses inorganic acids such as hydrochloric acid, sulfuric acid, nitric acid, or phosphoric acid to catalyze the cleavage of the ester bond. google.comgoogle.comnih.govmdpi.com
Enzymatic Hydrolysis : As detailed in section 4.2, various hydrolytic enzymes, including proteases, lipases, and esterases, can be used to specifically break the ester linkage under milder conditions. researchgate.netgoogle.comgoogle.com The protease from Aspergillus oryzae has been noted for its high efficiency in this conversion. google.com
Beyond simple alkylation, other structural modifications and the synthesis of this compound analogs are areas of active research. Nature itself provides a template for such derivatives, with compounds like 2"-O-feruloylthis compound and isorabaichromone (B12374039) being isolated from Aloe vera. google.comnih.govsci-hub.se These naturally occurring derivatives demonstrate variations in the groups attached to the core this compound structure. sci-hub.se
The synthesis of analogs allows researchers to explore how specific structural features influence biological activity. For example, various this compound derivatives have been examined to identify the key parts of the chromone skeleton responsible for antioxidant and anti-inflammatory effects. nih.govresearchgate.net This involves creating a series of related compounds where different functional groups are systematically altered to map out structure-activity relationships.
Synthesis of Chromone Derivatives with Enhanced Activity
The synthesis of novel chromone derivatives is a significant area of research, aimed at enhancing the biological activities observed in natural chromones like this compound. nih.govnih.gov Methodologies often involve modifications to the core chromone structure to improve properties such as antioxidant, anti-inflammatory, or enzyme inhibitory activities. nih.govnih.gov
One common strategy is the one-pot synthesis using modified Baker-Venkataraman reactions. nih.gov This method involves reacting an acetophenone (B1666503) with a suitable acyl chloride in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry pyridine. nih.gov This approach allows for the efficient creation of a variety of substituted chromones. nih.gov For instance, a series of ten chromone derivatives were synthesized using this one-pot method, leading to compounds with potent antioxidant activity, some of which were found to be harmless to normal cells. nih.gov
Another approach focuses on creating multifunctional agents, for example, for potential use in treating Alzheimer's disease. nih.gov In one study, a series of chromone derivatives were designed and synthesized to possess monoamine oxidase (MAO) inhibition, antioxidant activity, and biometal chelating ability. nih.gov Compound s19 from this series demonstrated significant inhibitory potency against hMAO-A and hMAO-B, moderate inhibition of Aβ aggregation, and effective antioxidant activity. nih.gov
The search for new chromone compounds with stronger tyrosinase inhibitory activity than this compound is also a key driver for synthesis. researchgate.net Since this compound itself is difficult to synthesize due to its C-glycosyl moiety, researchers have focused on creating simpler, non-glycosylated chromone derivatives. researchgate.net In a study screening fourteen synthetic chromone derivatives, 5-Methyl-7-methoxy-2-(2'-benzyl-3'-oxobutyl)chromone was identified as having stronger tyrosinase inhibitory activity than this compound, arbutin (B1665170), and kojic acid. researchgate.net Kinetic analysis revealed that this compound acts as a competitive inhibitor of tyrosinase. researchgate.net
The following table summarizes selected synthetic chromone derivatives and their observed activities.
| Derivative Type | Synthesis Method | Target Activity | Key Findings |
| Substituted Chromones | One-pot modified Baker-Venkataraman reaction nih.gov | Antioxidant | Compounds 2e, 2f, 2j, and 3i showed potent antioxidant activity. nih.gov |
| Multifunctional Chromones | Multi-step synthesis | Alzheimer's Disease (multifunctional agent) | Compound s19 showed good MAO inhibition, Aβ aggregation inhibition, and antioxidant properties. nih.gov |
| 2-Alkyl-7-alkoxy-5-methyl-chromones | Synthesis from ethyl orsellinate via β-ketosulfoxides researchgate.net | Tyrosinase Inhibition | 5-Methyl-7-methoxy-2-(2'-benzyl-3'-oxobutyl)chromone showed stronger activity than this compound. researchgate.net |
| 2-Styrylchromones | Baker–Venkataraman method researchgate.net | Antioxidant | New structure-activity relationships were established for antioxidant pharmacophores. researchgate.net |
Synthesis of Related Compounds (e.g., cinnamoyl, p-coumaroyl, feruloyl, caffeoyl this compound)
The synthesis of this compound derivatives often involves the esterification of the hydroxyl groups on the glucose moiety. These derivatives, such as cinnamoyl, p-coumaroyl, feruloyl, and caffeoyl this compound, are of interest as they occur naturally or are synthesized to enhance or modify the parent compound's activity. ben-erikvanwyk.com
p-Coumaroyl this compound: The p-coumaroyl ester of this compound exists in two isomeric forms: aloeresin A (esterified at the 2'-hydroxyl of the glucose) and 6'-O-coumaroylthis compound. ben-erikvanwyk.com While these are known from natural sources, their synthesis can be approached through esterification. A general method for producing such esters is the hydrolysis of aloeresin A to yield this compound and p-coumaric acid. google.comnih.gov This reaction can be performed using acid hydrolysis (e.g., with HCl or H₂SO₄) or through enzymatic hydrolysis with enzymes like esterases, lipases, or proteases. google.comnih.govnih.gov The reverse reaction, the esterification of this compound with p-coumaric acid or its activated form (like p-coumaroyl chloride), can be used for synthesis, although specific high-yield methods are not detailed in the provided literature.
Cinnamoyl, Feruloyl, and Caffeoyl this compound: Unidentified cinnamoyl and caffeoyl chromones have been detected alongside this compound in Aloe species, indicating their natural occurrence. ben-erikvanwyk.com The synthesis of these compounds would follow general esterification principles. For example, the synthesis of ferulic acid derivatives has been explored, providing a template for creating feruloyl this compound. nih.gov This typically involves reacting ferulic acid with a target molecule in the presence of coupling agents or converting ferulic acid to its more reactive acyl chloride derivative before reaction with this compound. A similar strategy would apply to the synthesis of cinnamoyl and caffeoyl derivatives, using cinnamoyl chloride and a protected caffeoyl chloride, respectively, to esterify one of the hydroxyl groups of the glucose unit on this compound.
The general synthetic scheme involves the selective protection of other hydroxyl groups, followed by esterification at the desired position (e.g., C-6' hydroxyl) and subsequent deprotection.
Synthesis of Aloe-emodin (B1665711) Derivatives with relevance to this compound
Aloe-emodin is an anthraquinone (B42736), structurally distinct from the chromone this compound, but is a key secondary metabolite found alongside this compound in Aloe plants. researchgate.net The primary relevance lies in their co-occurrence and shared biosynthetic origins within the plant. Both compound classes are derived from the polyketide pathway. nih.gov Furthermore, the direct precursor to aloe-emodin is aloin (B1665253), an anthrone (B1665570) C-glycoside. nih.gov Aloin shares the C-glycosidic linkage feature with this compound, providing a structural and biosynthetic link between the two classes of compounds. nih.govthieme-connect.com Research into the synthesis of aloe-emodin derivatives is often aimed at improving its therapeutic properties, such as antitumor and anti-inflammatory activities. elsevierpure.comnih.gov
Several strategies have been employed to synthesize novel aloe-emodin derivatives:
Coupling with Amines and Amino Acids: To improve water solubility and anticancer activity, aloe-emodin has been coupled with various amino acid esters and substituted aromatic amines. elsevierpure.comkribb.re.kr
Molecular Hybridization: A series of aloe-emodin-coumarin hybrids were synthesized using a molecular hybridization strategy to enhance the affinity and efficacy of aloe-emodin as an antitumor agent. mdpi.com The synthesis involved linking an O-propargyl coumarin (B35378) derivative to an azide-modified aloe-emodin via a click chemistry reaction. mdpi.com
Nitrogen-Containing Derivatives: To discover new anti-inflammatory agents, a series of nitrogen-containing derivatives of aloe-emodin were designed and synthesized. nih.gov One derivative, 2i , showed potent inhibitory activity on nitric oxide production and significantly reduced levels of inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov
Preparation of Water-Soluble Derivatives: A method has been developed to synthesize a water-soluble and stable aloe-emodin derivative, 1-[(9,10-dihydro-1,8-dihydroxyl-9,10-dioxo-3-anthryl) methyl] pyridinium (B92312) salt bromide, which was shown to induce a G-quadruplex structure in DNA, indicating potential as a new anti-tumor drug component. google.com
The following table details some synthesized aloe-emodin derivatives and their activities.
| Derivative Class | Synthetic Approach | Relevance/Activity | Reference |
| Amino acid ester derivatives | Coupling of aloe-emodin with amino acid esters. | Improved anticancer activity and structure-activity relationships. | elsevierpure.com |
| Aloe-emodin-coumarin hybrids | Molecular hybridization via click chemistry. | Enhanced antiproliferative activity against human tumor cell lines. | mdpi.com |
| Nitrogen-containing derivatives | Structural modification to incorporate nitrogen. | Potent anti-inflammatory activity by inhibiting nitric oxide and inflammatory cytokines. | nih.gov |
| Pyridinium salt derivative | Structural modification of the methyl group. | Good water solubility and potential as a G-quadruplex stabilizing anti-tumor agent. | google.com |
Analytical Methodologies for Aloesin
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of aloesin. It is widely employed for both scientific research and quality control in the pharmaceutical, cosmetic, and food industries. phmethods.net Its versatility allows for various configurations, coupling it with different detectors to achieve specific analytical goals.
HPLC-UV for Quantification
HPLC coupled with an Ultraviolet (UV) detector is a robust and widely used method for the quantification of this compound. This technique leverages this compound's ability to absorb UV light for detection and measurement. A method developed for determining this compound in human plasma involved sample deproteinization followed by injection into a C18 reversed-phase column. nih.gov The separation was achieved using a mobile phase of methanol (B129727) and water (20:80, v/v) at a flow rate of 1.5 ml/min, with UV detection set at 254 nm. nih.gov Under these conditions, this compound had a retention time of approximately 7 minutes, and the detection limit in plasma was 0.1 µg/ml. nih.gov
Another validated HPLC-UV method was developed for the quantification of this compound and other compounds in Aloe ferox. nih.gov This method utilized a C18 column with a water-methanol gradient and UV detection at 297 nm. nih.govresearchgate.net The method demonstrated excellent linearity, with a correlation coefficient (r) greater than 0.99, and good recovery of over 85% for all analyzed components. nih.govresearchgate.net The precision and accuracy of such methods make them suitable for routine quality control of aloe-containing products. jfda-online.com
Table 1: Examples of HPLC-UV Methods for this compound Quantification
| Parameter | Method 1 (Plasma) nih.gov | Method 2 (Plant Extract) nih.govresearchgate.net |
| Column | C18 Reversed-Phase | C18 |
| Mobile Phase | Methanol:Water (20:80, v/v) | Water-Methanol Gradient |
| Flow Rate | 1.5 ml/min | Not specified |
| Detection Wavelength | 254 nm | 297 nm |
| Retention Time | 7 min | Not specified |
| Limit of Detection | 0.1 µg/ml | 0.02 ppm (for barbaloin) |
HPLC-MS/MS for Analysis
For more detailed structural analysis and identification, HPLC is often coupled with tandem mass spectrometry (MS/MS). phmethods.netphmethods.net This powerful combination, known as HPLC-MS/MS, provides not only retention time data but also mass-to-charge ratios and fragmentation patterns, which are crucial for unequivocally identifying compounds. The technique has been used to clarify the chemical constituents of Aloe barbadensis. doaj.org Using a system with electrospray ionization (ESI) and an ion trap time-of-flight (IT-TOF) mass analyzer, researchers elucidated the fragmentation pathways for chromones like this compound, noting that they are primarily dominated by the cleavage of hexosides and hydrolysis of the ester group. doaj.org This level of detail is essential for metabolomics studies and for distinguishing between structurally similar compounds in complex mixtures. nih.gov
Reversed-Phase HPLC for Separation and Quantification
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for analyzing this compound. phmethods.net In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water with methanol or acetonitrile. nih.govnih.govcabidigitallibrary.org The gradient elution system, where the composition of the mobile phase is changed over time, allows for the simultaneous separation of multiple aloe components with differing hydrophobicities, from glycosides to their aglycone derivatives. researchgate.net
A validated RP-HPLC method for Aloe ferox products successfully quantified this compound alongside aloeresin A and barbaloin using a C18 column and a water-methanol gradient. nih.gov Similarly, an RP-HPLC method was developed to determine this compound in human plasma using a C18 column with a methanol-water mobile phase. nih.gov The robustness of RP-HPLC makes it a standard for the quality control and chemical fingerprinting of aloe exudates and related products. researchgate.net
Table 2: Comparison of RP-HPLC Methods for this compound Analysis
| Application | Column | Mobile Phase | Detector | Reference |
| Aloe ferox products | C18 | Water-Methanol Gradient | UV (297 nm) | nih.govresearchgate.net |
| Human Plasma | C18 | Methanol:Water (20:80) | UV (254 nm) | nih.gov |
| Aloe Exudate | Not specified | 40% Aqueous Ethanol (B145695) | Not specified | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses columns with smaller particle sizes (typically under 2 µm). This results in significantly faster analysis times and higher resolution and sensitivity compared to traditional HPLC. When coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), UPLC becomes a premier tool for metabolomics and in-depth chemical profiling. nih.govbohrium.com
A UPLC-Q-TOF/MS method was instrumental in studying the in-vivo metabolism of this compound in rats, successfully identifying the parent compound and three of its metabolites in plasma, urine, and feces. bohrium.com Another study utilized a UHPLC system coupled to a Q-TOF mass spectrometer to analyze the phytochemical composition of five different Aloe species, identifying 93 distinct metabolites, including various this compound derivatives. nih.gov Untargeted LC-HRMS analysis has also been applied to compare the metabolite profiles of Aloe vera from diverse geographical origins, confirming the presence of this compound and revealing how cultivation practices can affect the plant's chemical composition. mdpi.com The speed of UPLC systems is also a major advantage; a UPLC-MS/MS method developed for related aloe compounds had a total chromatographic analysis time of just five minutes. researchgate.net
Other Chromatographic Techniques
While HPLC is dominant, other chromatographic methods also play a role in the analysis of this compound, particularly for initial screening and qualitative assessment.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method often used for the qualitative analysis and chemical fingerprinting of plant extracts. researchgate.netcore.ac.uk The technique involves spotting the sample on a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a sealed chamber with a suitable mobile phase. neuroquantology.com
For the analysis of aloe constituents, High-Performance TLC (HPTLC) offers better resolution and sensitivity. A standardized HPTLC method for identifying Aloe barbadensis uses a stationary phase of HPTLC Si 60 F254 plates and a mobile phase consisting of ethyl acetate, methanol, and water (100:17:13 v/v/v). hptlc-association.org After developing the plate, compounds are visualized under UV light or by spraying with a derivatization reagent, such as potassium hydroxide (B78521) (KOH), which can produce colored zones for specific compounds. hptlc-association.org TLC is a vital tool for the initial identification of medicinal plants and for providing a semi-quantitative overview of the chemical profile of an extract. core.ac.uk
Gas Chromatography and Mass Spectrometry (for derivatives)
Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is generally not suitable for direct GC/MS analysis due to its low volatility, the technique is effective for its derivatives and related, less polar compounds like anthraquinones. For analysis, non-volatile compounds like this compound and the related aloin (B1665253) A require a derivatization step to increase their volatility. nih.gov A common procedure involves converting them into trimethyl silyl (B83357) (TMS) derivatives. nih.gov
The GC/MS method provides detailed structural information based on the mass fragmentation patterns of the analyzed compounds. In studies of Aloe vera extracts, GC/MS has been used to identify a wide range of components, including phenolic compounds and anthraquinone (B42736) glycosides. nih.gov For instance, a procedure for determining low levels of the anthraquinones aloe-emodin (B1665711) and aloin A in aloe products has been developed using GC/MS analysis of their TMS derivatives, with chrysophanol (B1684469) used as an internal standard. nih.gov This method demonstrates high sensitivity, with a detection limit of 0.05 ppm for aloin. nih.gov
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. These methods rely on the interaction of electromagnetic radiation with the molecule to provide a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed molecular structure of organic compounds like this compound. wikipedia.org It works by observing the behavior of atomic nuclei with non-zero spin when placed in a powerful magnetic field and subjected to radio-frequency pulses. wikipedia.orgyoutube.com The resulting spectrum provides information about the chemical environment of each nucleus, allowing for the precise mapping of the molecule's architecture, including the connectivity between atoms. wikipedia.org
Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are commonly employed. While specific NMR data for pure this compound is detailed in specialized chemical literature, the application of NMR to analyze Aloe species is well-documented. For example, ¹H-NMR has been validated for quantifying various components in Aloe vera products, such as acetylated polysaccharides, glucose, and malic acid, using nicotinamide (B372718) as an internal standard. researchgate.net Furthermore, advanced techniques like HPLC-NMR have been used to identify major metabolites in the leaf exudate of Aloe littoralis without prior isolation, demonstrating the method's power in analyzing complex mixtures. nih.gov These analyses provide characteristic chemical shifts and coupling constants that are definitive for the structure of this compound and its related glucosides.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques for the characterization and quantification of this compound.
UV-Vis Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to electronic transitions within the molecule. This compound, as a chromone (B188151), possesses chromophoric groups that give it a characteristic UV absorption profile. UV-Vis spectroscopy is often used for the quantitative estimation of this compound and related compounds like aloin in Aloe vera extracts and commercial products. juniperpublishers.com Studies of Aloe vera extracts show characteristic absorption peaks that indicate the presence of phenolic compounds and carbonyl groups. updatepublishing.com For the related compound aloin, UV-Vis spectra show distinct absorbance maxima (λmax) at approximately 298 nm and 354 nm. researchgate.net This method can be validated for linearity, precision, and accuracy, making it a simple and rapid tool for quality control. juniperpublishers.com
Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. updatepublishing.com The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, the IR spectrum would confirm the presence of key functional groups such as hydroxyl (-OH) groups, a carbonyl (C=O) group characteristic of the chromone ring, aromatic C=C bonds, and C-O bonds associated with the glycosidic linkage and ether groups. updatepublishing.comresearchgate.net
Synchronous Fluorescence Spectroscopy (SFS) is an advanced fluorescence technique that offers greater selectivity and resolution compared to conventional fluorescence spectroscopy. researchgate.net In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) maintained between them. researchgate.netnih.gov This approach simplifies complex spectra, narrows bandwidths, and can resolve overlapping signals from multiple fluorescent compounds in a mixture. researchgate.netnih.gov
While direct SFS applications on this compound are not widely reported, the technique has been successfully applied to the simultaneous analysis of structurally similar compounds found in Aloe, such as aloe-emodin and rhein. nih.gov In one study, a Δλ of 25 nm was found to be optimal for resolving the overlapping fluorescence spectra of these two compounds, allowing for their simultaneous determination in simulated mixtures with high accuracy. nih.gov The success of SFS in analyzing these related anthraquinones highlights its potential as a sensitive and selective method for quantifying this compound in the presence of other fluorescent compounds. nih.govnih.gov
Sample Preparation and Extraction Methods
The recovery of this compound from its natural sources is the critical first step before any analysis or application. The efficiency of extraction depends heavily on the plant species, the part of the plant used, and the extraction solvent and conditions.
Aloe ferox: This species, which grows wild in Southern Africa, is a primary commercial source of this compound. bio-solve.co.zabio-solve.co.za A. ferox is reported to have a significantly higher concentration of this compound compared to Aloe vera. bio-solve.co.za The compound is extracted from the bitter sap found in the leaf. The traditional harvesting method involves cutting the lower leaves and stacking them in a circular arrangement to allow the yellow bitter sap to drain into a lined basin for collection. bio-solve.co.za To increase the yield, processing often involves the hydrolysis of aloeresin A, an ester of this compound also present in the sap. mdpi.comgoogle.com This conversion can be achieved through either acid hydrolysis (using inorganic acids like hydrochloric or sulfuric acid) or enzymatic hydrolysis (using esterases), which breaks the ester bond to release free this compound and p-coumaric acid. google.comgoogle.com
Aloe vera rind: The rind (or green skin) of the Aloe vera leaf, often a byproduct of the aloe gel industry, is a valuable source of this compound. nih.govresearchgate.net Research has focused on optimizing extraction using eco-friendly "green" solvents. mdpi.com Response surface methodology (RSM) has been employed to determine the ideal extraction conditions by varying parameters like time, temperature, and solvent concentration. mdpi.comnih.gov Studies comparing aqueous mixtures of ethanol, propylene (B89431) glycol, and glycerol (B35011) found that aqueous propylene glycol was a highly promising solvent for this compound recovery. mdpi.comresearchgate.net The optimal extraction temperature was found to be around 60 °C. mdpi.com
Interactive Data Tables
Table 1: Optimal Conditions for this compound Extraction from Aloe vera Rind
This table summarizes the optimized conditions for extracting this compound from Aloe vera rind using different green solvent systems, based on response surface methodology studies. mdpi.com
| Solvent System | Optimal Temperature (°C) | Optimal Time (min) | Optimal Solvent Conc. (% w/w) | Predicted this compound Yield (mg/L) |
| Ethanol-Water | 55.9 | 157.5 | 29.3 | 49.3 |
| Propylene Glycol-Water | 60.6 | 165.0 | 41.4 | 67.2 |
| Glycerol-Water | 56.8 | 162.7 | 44.1 | 58.7 |
Table 2: Spectroscopic Data for this compound and Related Compounds
This table presents key spectroscopic data used for the identification of this compound and its related compounds.
| Compound | Analytical Method | Wavelength / Shift | Reference |
| Aloin | UV-Vis Spectroscopy | λmax: 298 nm, 354 nm | researchgate.net |
| Aloe-emodin | UV-Vis Spectroscopy | λmax: 225 nm, 265 nm | researchgate.net |
| Aloe-emodin & Rhein | Synchronous Fluorescence | Δλ = 25 nm | nih.gov |
| This compound | FT-IR / LC-MS | Characteristic of chromones | researchgate.net |
Green Solvent Extraction Methods
The extraction of this compound from its natural source, primarily Aloe vera, has increasingly moved towards environmentally friendly methods that prioritize the use of non-toxic, renewable, and efficient solvents. These "green" extraction techniques aim to minimize environmental impact while maximizing the yield and purity of the target compound. Key green methods include the use of alternative solvents, ultrasound assistance, microwave assistance, and supercritical fluids.
Alternative Green Solvents
Research has focused on replacing traditional, often hazardous, organic solvents with safer, more sustainable alternatives. A notable study optimized this compound extraction from Aloe vera rind using binary mixtures of water with green organic solvents: ethanol, propylene glycol, and glycerol. mdpi.comresearchgate.netnih.gov The study systematically investigated the effects of time, temperature, and solvent composition on extraction efficiency. mdpi.comresearchgate.netnih.gov
Among the tested solvents, aqueous propylene glycol emerged as the most effective for recovering this compound. mdpi.comresearchgate.net The optimal conditions for this system were determined to be a temperature of 60.6°C with a 51.1% concentration of propylene glycol. mdpi.com This method not only proved to be efficient but also time-saving. mdpi.com Furthermore, the study demonstrated that increasing the solid-to-liquid ratio up to 40 g/L resulted in a linear increase in this compound yield, reaching up to 290 ± 19 mg/L with the propylene glycol-water system. mdpi.comnih.gov
| Solvent System | Optimal Temperature (°C) | Optimal Organic Solvent Conc. (% w/w) | Highest this compound Yield (mg/L) |
| Propylene Glycol-Water | 60.6 | 51.1 | 290 ± 19 |
| Glycerol-Water | 56.8 | - | 63 ± 2 |
| Ethanol-Water | - | - | - |
| Water | 55.9 | 0 | - |
| This table presents optimized extraction conditions and yields for this compound using different green solvent systems. Data sourced from a study on Aloe vera rind. mdpi.com |
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction is a green technique that utilizes high-frequency sound waves to enhance the extraction process. The acoustic cavitation generated by ultrasound disrupts the plant cell walls, facilitating the release of intracellular compounds like this compound into the solvent. hielscher.comresearchgate.net This method offers significant advantages, including increased extraction efficiency, reduced processing time, and lower energy consumption compared to conventional methods. hielscher.comresearchgate.net
A key benefit of UAE is that it is a non-thermal process, which helps in preserving heat-sensitive compounds like this compound from degradation. hielscher.com In one protocol, Aloe vera leaf was extracted using an ethanol/water solution (1:3 ratio) and sonicated for 5 minutes to effectively obtain the extract containing this compound and other active compounds. hielscher.com The efficiency of UAE is influenced by the choice of solvent, with methanol being identified as a particularly effective solvent for the ultrasonic-assisted extraction of related compounds like aloin. researchgate.net
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction is another advanced green technique that uses microwave energy to heat the solvent and plant material, thereby accelerating the extraction of bioactive compounds. nih.gov MAE is noted for its rapidity, higher yields, and reduced solvent consumption when compared to traditional methods like Soxhlet extraction. researchgate.net
In a study optimizing MAE for bioactive compounds from Aloe vera skin, a Box-Behnken design was used to determine the best parameters. nih.gov The optimal conditions were found to be 80% ethanol as the solvent, a temperature of 80°C, an extraction time of 36.6 minutes, and a solvent volume of 50 mL. nih.govnih.gov These conditions yielded extracts with significant phenolic content, including this compound. nih.govnih.gov Another study identified the optimized parameters for extracting a related compound, aloin, as a 70:30 ethanol-water mixture, a radiation time of 4 minutes, and a microwave power of 340 W.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction employs a fluid at a temperature and pressure above its critical point to act as the extraction solvent. Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its non-toxic, non-flammable nature and low critical temperature (31.1°C) and pressure (7.38 MPa). timyeehealth.com In its supercritical state, CO₂ exhibits high solubility for organic compounds like this compound. timyeehealth.com
The SFE process involves passing supercritical CO₂ through the aloe material, where it dissolves the target compounds. timyeehealth.com The mixture is then depressurized, causing the CO₂ to return to its gaseous state, leaving behind a pure, solvent-free extract. timyeehealth.com This method is advantageous for its ability to operate at low temperatures, preventing the degradation of thermolabile substances. timyeehealth.com For the extraction of related compounds like aloe emodin (B1671224) and barbaloin from Aloe vera, optimized SFE conditions were a temperature of 40°C, a pressure of 3200 Psi, and the addition of methanol as a modifier. iaea.orgresearchgate.net
Column Chromatography (e.g., Sephadex LH-20, silica gel, ion-exchange resin)
Following initial extraction, column chromatography is a crucial step for the isolation and purification of this compound from the complex mixture of compounds present in the crude extract. This technique separates molecules based on their differential distribution between a stationary phase (packed in the column) and a mobile phase (which flows through the column). column-chromatography.com The selection of the stationary phase is critical and depends on the properties of the target compound. column-chromatography.com For this compound and related compounds, Sephadex LH-20, silica gel, and ion-exchange resins are commonly employed.
Sephadex LH-20
Sephadex LH-20 is a versatile chromatography medium made from hydroxypropylated, cross-linked dextran (B179266), giving it both hydrophilic and lipophilic properties. prep-hplc.com This dual nature allows it to be used for molecular sizing (gel filtration) as well as partition chromatography, making it highly effective for separating closely related natural products in various organic and aqueous-organic solvents. prep-hplc.comnih.gov
In the purification of this compound, Sephadex LH-20 is often used as a key step. One established method for preparing this compound from Aloe ferox juice involves an initial separation using a Sephadex LH-20 column, followed by further purification with an ion-exchange resin. nih.gov Its ability to handle large sample volumes and provide high resolution makes it suitable for both initial cleanup and final polishing steps in a purification workflow. prep-hplc.com The choice of eluent is critical, with methanol and its aqueous mixtures being the most common mobile phases used for the separation of flavonoids and related phenolic compounds on Sephadex LH-20. nih.gov
Silica Gel
Silica gel is a highly porous, amorphous form of silicon dioxide that acts as a polar stationary phase in adsorption chromatography. youtube.com It is one of the most common and cost-effective adsorbents used for the purification of natural products. column-chromatography.com Separation on a silica gel column occurs based on the polarity of the compounds; more polar compounds adsorb more strongly to the silica gel and thus move down the column more slowly than less polar compounds. youtube.com
In the context of Aloe vera extracts, silica gel column chromatography is used to fractionate the crude extract and isolate specific compounds. nih.govresearchgate.net For instance, crude methanol and ethanol extracts of Aloe gel can be subjected to elution through a silica gel (60-120 mesh) column to separate different chemical constituents. nih.gov The fractions are collected sequentially and analyzed for the presence of the target compound. nih.gov In a method to obtain aloeresin A, a compound related to this compound, an initial separation on Sephadex LH-20 was followed by silica gel column chromatography for further purification. nih.gov
| Chromatography Type | Stationary Phase | Principle of Separation | Application for this compound/Related Compounds |
| Adsorption Chromatography | Silica Gel | Polarity (Differential Adsorption) | Fractionation of crude Aloe extracts; purification of aloeresin A. nih.govnih.gov |
| Gel Filtration / Partition Chromatography | Sephadex LH-20 | Molecular Size / Partitioning | Initial separation of this compound from Aloe ferox juice. nih.gov |
| Ion-Exchange Chromatography | Anion-Exchange Resin | Ionic Charge | Final purification step for this compound; decolorization of Aloe extracts. nih.govgoogle.com |
| This interactive table summarizes the column chromatography techniques used in the purification of this compound and related compounds. |
Ion-Exchange Resin
Ion-exchange chromatography separates molecules based on their net charge. iajps.comharvardapparatus.com The stationary phase is a resin that has charged functional groups on its surface. clinicalresearchnewsonline.com Anion-exchange resins have positive charges and are used to bind negatively charged molecules (anions), while cation-exchange resins have negative charges to bind positively charged molecules (cations). harvardapparatus.com
This technique has been successfully applied to the purification of this compound. A method for preparing this compound involved using the ion-exchange resin AG1X2 in a column chromatography setup following an initial separation on Sephadex LH-20. nih.gov In another application, a strong base anion-exchange resin column was used as a decolorizing step in a process to separate high-purity aloin from aloe products, demonstrating the utility of this method for removing charged impurities. google.com The separation is achieved because different charged molecules bind to the resin with varying affinities, allowing for their selective elution by changing the pH or ionic strength of the mobile phase. harvardapparatus.com
Preclinical and Translational Research on Aloesin
In vitro Studies
Cell-Based Assays (e.g., anti-inflammatory cell lines like RAW 264.7 macrophages, human hepatoma SK-HEP-1 cells, ovarian cancer SKOV3 cells, keratinocytes, fibroblasts)
RAW 264.7 Macrophages: In studies involving RAW 264.7 macrophage cells, aloesin has been shown to positively regulate the release of various cytokines and growth factors, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Transforming growth factor-β1 (TGF-β1), and Tumor necrosis factor-α (TNF-α). nih.gov This modulation of cytokine release is a key aspect of its role in the inflammatory phase of processes like wound healing. nih.gov
Human Hepatoma SK-HEP-1 Cells: Research on human hepatoma SK-HEP-1 cells has indicated that this compound can stimulate cell proliferation. researchgate.net At a concentration of 10 μM, this compound was found to significantly increase the incorporation of [3H]thymidine into the DNA of these cells. researchgate.net Further investigation revealed that this compound treatment elevated the protein levels of key cell cycle regulators, namely cyclin E, cyclin-dependent kinase 2 (CDK2), and cell division cycle 25A (CDC25A). researchgate.net This leads to an upregulation of cyclin E/CDK2 kinase activity, suggesting a mechanism by which this compound promotes the proliferation of these cells. researchgate.net It is worth noting that the SK-HEP-1 cell line, originally classified as hepatocellular carcinoma, may have an endothelial origin. mdpi.complos.orgnih.gov
Ovarian Cancer SKOV3 Cells: this compound has demonstrated significant anti-cancer effects on the human ovarian cancer cell line, SKOV3. frontiersin.orgnih.govtandfonline.com It inhibits the viability and clonality of these cells in a dose- and time-dependent manner, with a reported IC50 value of approximately 5 μM. frontiersin.orgtandfonline.com The compound was observed to arrest the cell cycle at the S-phase and induce a marked, dose-dependent increase in apoptosis. frontiersin.orgnih.govtandfonline.com Furthermore, this compound was found to reduce the migration and invasion capabilities of SKOV3 cells. frontiersin.orgnih.gov Mechanistically, these effects are linked to the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, as evidenced by decreased phosphorylation of its members with increasing this compound concentrations. frontiersin.orgnih.gov
Keratinocytes and Fibroblasts: this compound has been implicated in processes crucial for skin repair, involving both keratinocytes and fibroblasts. Studies have shown that this compound treatment can increase the migration of cultured skin cells. nih.govnih.gov This effect is mediated through the phosphorylation of cell division control protein 42 (Cdc42) and Ras-related C3 botulinum toxin substrate 1 (Rac1), which are key proteins related to cell migration. nih.gov Research on Aloe vera extracts, of which this compound is a component, confirms stimulatory effects on the proliferation and migration of both fibroblasts and keratinocytes. nih.govresearchgate.netnih.gov Specifically, this compound is noted to stimulate fibroblast proliferation. nih.gov
Table 1: Summary of this compound Effects in Cell-Based Assays
| Cell Line | Type | Key Findings | References |
|---|---|---|---|
| RAW 264.7 | Murine Macrophage | Positively regulates the release of cytokines (IL-1β, IL-6, TGF-β1, TNF-α). | nih.gov |
| SK-HEP-1 | Human Hepatoma (potentially Endothelial) | Stimulates cell proliferation; increases levels of cyclin E, CDK2, and CDC25A. | researchgate.net |
| SKOV3 | Human Ovarian Cancer | Inhibits cell viability and clonality (IC50 ~5 μM); arrests cell cycle at S-phase; induces apoptosis; inhibits migration and invasion via the MAPK pathway. | frontiersin.orgnih.govtandfonline.comgoogle.com |
| Keratinocytes | Human Skin Cells | Promotes cell migration through phosphorylation of Cdc42 and Rac1. | nih.govnih.govnih.govresearchgate.netnih.gov |
| Fibroblasts | Human Skin Cells | Stimulates cell proliferation and migration. | nih.govnih.gov |
Enzyme Activity Assays (e.g., tyrosinase, PKS, laccase)
Tyrosinase: this compound has been identified as a competitive inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov It demonstrates dose-dependent inhibition of both tyrosine hydroxylase and 3,4-dihydroxyphenylalanine (DOPA) oxidase activities of tyrosinase derived from normal human melanocytes. nih.gov
Polyketide Synthase (PKS) and Laccase (LAC): In the context of the fungus Magnaporthe oryzae, this compound has been shown to inhibit key enzymes involved in melanin synthesis. nih.gov Specifically, it inhibits the activity of polyketide synthase (PKS) and laccase (LAC). nih.gov At a concentration of 16.00 × 10³ μg/mL, this compound treatment resulted in a 32.51% inhibition rate for PKS and a 43.38% inhibition rate for laccase. nih.gov
Table 2: Summary of this compound Effects in Enzyme Activity Assays
| Enzyme | Source/Context | Effect | Inhibition Rate/Details | References |
|---|---|---|---|---|
| Tyrosinase | Human Melanocytes | Competitive Inhibition | Dose-dependent inhibition of hydroxylase and DOPA oxidase activities. | nih.gov |
| Polyketide Synthase (PKS) | Magnaporthe oryzae | Inhibition | 32.51% at 16.00 × 10³ μg/mL. | nih.gov |
| Laccase (LAC) | Magnaporthe oryzae | Inhibition | 43.38% at 16.00 × 10³ μg/mL. | nih.gov |
In vivo Studies
Animal Models of Disease (e.g., hairless mice for wound healing, ovarian cancer xenograft models, diabetic mice models, rheumatoid arthritis animal models)
Hairless Mice for Wound Healing: The therapeutic potential of this compound in cutaneous wound healing has been evaluated using hairless mouse models. nih.gov In these studies, full-thickness excisional wounds are created, and the effect of topically applied this compound on the healing process is monitored over time. nih.gov
Ovarian Cancer Xenograft Models: To assess the anti-tumor activity of this compound in vivo, ovarian cancer xenograft models have been established. frontiersin.orggoogle.com This typically involves injecting human ovarian cancer cells, such as SKOV3, into immunocompromised mice, like athymic nude mice, to induce tumor formation. frontiersin.orggoogle.com The mice are then treated with this compound to evaluate its effect on tumor growth. frontiersin.orggoogle.com
Diabetic Mice Models: The effects of this compound have been studied in various diabetic mouse models. These include genetic models like the leptin receptor-deficient db/db mouse, which represents a model of type 2 diabetes, and chemically-induced models. One such chemically-induced model is the alloxan-induced diabetic mouse, where alloxan (B1665706) is used to destroy insulin-producing pancreatic beta cells, thereby inducing insulin-dependent diabetes.
Rheumatoid Arthritis Animal Models: While computational studies, specifically molecular docking, have identified this compound as a potential inhibitor of tumor necrosis factor-alpha (TNF-α), a key inflammatory protein in rheumatoid arthritis (RA), direct in vivo studies using established animal models of RA were not identified. Common animal models for RA research include collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA), which share pathological features with the human disease. nih.govnih.govgoogle.com
Evaluation of Therapeutic Efficacy
Wound Healing: In hairless mice, this compound treatment has been shown to significantly accelerate wound closure rates. nih.gov This enhanced healing is characterized by increased angiogenesis, collagen deposition, and the formation of granulation tissue. nih.gov Mechanistically, this compound treatment resulted in the activation of Smad and MAPK signaling proteins, which are crucial for cell migration, angiogenesis, and tissue development. nih.gov
Ovarian Cancer: In ovarian cancer xenograft models using SKOV3 cells, daily injections of this compound (at doses of 20 mg/kg and 40 mg/kg) potently inhibited tumor growth. frontiersin.orggoogle.com After seven weeks, the tumor volumes in this compound-treated mice were significantly smaller than those in the control group. frontiersin.org The average weight of the dissected tumors was also significantly lower in the experimental groups. frontiersin.orggoogle.com Immunohistochemical analysis of the xenograft tumors revealed fewer proliferative cells and a higher number of apoptotic cells in the this compound-treated groups. frontiersin.orggoogle.com
Diabetes: In diabetic animal models, this compound, both as a pure compound and within formulations, demonstrated significant therapeutic benefits. In high-fat diet-induced diabetic mice, an aloe composition enriched with chromones led to a 30.3% decrease in fasting blood glucose and a 32.2% reduction in plasma insulin (B600854). In db/db mice, this composition reduced plasma glucose by 46.0% and fasting triglycerides by 33.7% after 10 weeks. In alloxan-induced diabetic mice, oral administration of this compound (80 mg/kg) for four weeks resulted in an 11.6% reduction in fasting blood glucose levels.
Table 3: Evaluation of this compound's Therapeutic Efficacy in Animal Models
| Animal Model | Disease | Therapeutic Efficacy | Key Outcomes | References |
|---|---|---|---|---|
| Hairless Mice | Cutaneous Wounds | Accelerated wound healing | Increased wound closure rate, angiogenesis, collagen deposition; activation of Smad and MAPK signaling. | nih.gov |
| Ovarian Cancer Xenograft (Nude Mice) | Ovarian Cancer | Tumor growth inhibition | Significantly smaller tumor volumes and weights; decreased proliferation and increased apoptosis in tumor cells. | frontiersin.orggoogle.com |
| High-Fat Diet-Induced Diabetic Mice | Type 2 Diabetes | Improved glycemic control | 30.3% decrease in fasting blood glucose; 32.2% reduction in plasma insulin. | |
| db/db Mice | Type 2 Diabetes | Antidiabetic and lipid-lowering | 46.0% decrease in plasma glucose; 33.7% decrease in fasting triglycerides. |
| Alloxan-Induced Diabetic Mice | Insulin-Dependent Diabetes | Reduced blood glucose | 11.6% reduction in fasting blood glucose after 4 weeks of treatment. | |
Computational and In Silico Approaches
Computational studies, particularly molecular docking, have been employed to investigate the binding affinity and interaction of this compound with various biological targets. These in silico methods provide insights into the potential mechanisms underlying this compound's observed biological activities.
One study focused on enzymes related to skin aging, such as collagenase and elastase. Molecular docking simulations were performed to predict the interaction of this compound with the active sites of these enzymes. Another computational investigation explored the potential of this compound as an anti-inflammatory agent for rheumatoid arthritis by docking it with tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. This in silico screening identified this compound as a promising inhibitor.
Furthermore, molecular docking has been used to study this compound's interaction with the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. These simulations showed that this compound could bind within the active site of Mpro, with a predicted binding affinity of -7.5 kcal/mol. Similarly, the potential for this compound derivatives to act as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target relevant to diabetic wound healing, has also been explored using in silico techniques. These computational approaches help to identify and rationalize the therapeutic potential of this compound and guide further experimental validation.
Molecular Docking Analyses (e.g., against TNF-α, collagenase, elastase)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsonline.com This method is widely used to understand the interaction between a ligand, such as this compound, and its protein target at the molecular level.
Studies have investigated the binding affinity of this compound against several key proteins implicated in inflammation and skin aging:
Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a critical inflammatory cytokine involved in various pathologies, including rheumatoid arthritis. ijpsonline.comijpsonline.com Molecular docking analyses have identified this compound as a promising inhibitor of TNF-α. ijpsonline.comijpsonline.com The simulations show that this compound forms stable interactions within the active site of the TNF-α protein. ijpsonline.comijpsonline.com In one study, this compound was identified as a top-performing compound from a library of 74 Aloe vera constituents screened against TNF-α. ijpsonline.com Another investigation showed that this compound can bind stably to Toll-like receptor 4 (TLR4), a key component of the inflammatory signaling pathway that includes TNF-α. nih.gov
Collagenase and Elastase: These enzymes are responsible for the breakdown of collagen and elastin (B1584352), two essential proteins for maintaining skin structure and elasticity. Their inhibition is a key strategy in anti-aging treatments. atlantis-press.com Docking studies have been performed to evaluate the inhibitory potential of this compound and its derivatives against collagenase (PDB ID: 2Y6I) and elastase (PDB ID: 1BRU). atlantis-press.com Against elastase, this compound demonstrated a strong binding affinity with a docking score of -80.4 ± 2.2. atlantis-press.com The interaction is stabilized by hydrogen bonds with key amino acid residues Gly216 and Cys58, as well as hydrophobic interactions with residues such as Cys42, Phe215, and Arg143. researchgate.net Similarly, this compound forms hydrogen bonds and hydrophobic interactions within the active site of collagenase. researchgate.net
Table 1: Molecular Docking Analysis of this compound and Derivatives
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| This compound | Elastase | 1BRU | -80.4 ± 2.2 atlantis-press.com | Gly216, Cys58, Arg143, Phe215 researchgate.net |
| Isoaloeresin D | Elastase | 1BRU | -80.6 ± 1.7 atlantis-press.com | Not specified |
| 7-methyl-ether-2'-feruloylthis compound | Elastase | 1BRU | -81.2 ± 1.6 atlantis-press.com | Not specified |
| This compound | Collagenase | 2Y6I | Not specified | Forms hydrogen and hydrophobic bonds researchgate.net |
| Isoaloeresin D | Collagenase | 2Y6I | -87.3 ± 4.6 atlantis-press.com | Not specified |
| This compound | TNF-α | 2az5 ijisrt.com | Identified as a top performer ijpsonline.com | Not specified |
Molecular Dynamics (MD) Simulation
Molecular dynamics simulations are computational methods used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations assess the stability of a protein-ligand complex predicted by molecular docking. mdpi.comnih.gov
While direct MD simulation studies on this compound are limited in the reviewed literature, research on its derivatives provides valuable insights. A study on aloeresin-A, a derivative of this compound, employed MD simulations to confirm the stability of its interaction with bacterial and host inflammatory targets. mdpi.com The simulations demonstrated that aloeresin-A forms stable interactions with the target proteins throughout the simulation period, reinforcing the docking predictions. mdpi.com Similarly, MD simulations on aloin (B1665253) A, another related compound from Aloe, were used to confirm its role as a destabilizer of the RBD-ACE2 complex, a key target in SARS-CoV-2 infection. nih.gov These studies highlight the utility of MD simulations in validating the binding stability and dynamic behavior of this compound-like compounds.
MMGBSA and DFT Investigations
To further refine the understanding of binding interactions, advanced computational techniques like Molecular Mechanics Generalized Born Surface Area (MMGBSA) and Density Functional Theory (DFT) are employed.
MMGBSA: This method is used to calculate the binding free energy of a ligand to a protein, providing a more accurate estimation of binding affinity than docking scores alone. For aloeresin-A, MMGBSA analysis revealed high binding free energies, indicating a strong and favorable interaction with its targets. mdpi.com
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure and chemical reactivity of molecules. mdpi.commdpi.com DFT studies on aloeresin-A were conducted to understand its structural, chemical, and electronic properties, which are crucial for its interaction with target proteins. mdpi.com These calculations help to comprehend the electron density distribution and chemical reactiveness of the compound, providing a deeper understanding of its binding capabilities. mdpi.com
Pharmacokinetic Assessments (in silico predictions)
In silico pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicity assessments are vital for evaluating the drug-likeness of a compound early in the discovery process. nih.gov Webservers such as SwissADME are commonly used to predict these properties based on a compound's chemical structure. mdpi.comresearchgate.net
Computational analyses of this compound and related phytochemicals from Aloe species have been performed to predict their pharmacokinetic profiles. ijpsonline.commdpi.com These studies suggest that this compound possesses a favorable drug-like profile. ijpsonline.comijpsonline.com For instance, assessments based on Lipinski's rule of five, which helps predict oral bioavailability, and other physicochemical properties indicate its potential as a therapeutic candidate. nih.gov In silico toxicity predictions have also shown a favorable profile for this compound, positioning it as a promising compound for further development. ijpsonline.comijpsonline.com
Table 2: Predicted Pharmacokinetic Properties of this compound
| Parameter | Predicted Property/Status | Significance |
|---|---|---|
| Drug-Likeness | Favorable ijpsonline.comijpsonline.com | Indicates the compound has properties consistent with known drugs. |
| Lipinski's Rule of Five | Generally compliant | Predicts potential for oral bioavailability. |
| Toxicity Profile | Favorable ijpsonline.comijpsonline.com | Suggests a low probability of certain types of toxicity. |
| ADME Profile | Good pharmaceutical profile suggested for related compounds mdpi.com | Predicts how the compound will be absorbed, distributed, metabolized, and excreted by the body. |
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. By comparing the activity of this compound with that of its structurally similar derivatives, researchers can identify key chemical features responsible for its therapeutic effects.
In silico and in vitro studies have provided insights into the SAR of this compound:
Anti-collagenase and Anti-elastase Activity: A comparative molecular docking study of this compound and two of its derivatives, isoaloeresin D and 7-methyl-ether-2'-feruloylthis compound, revealed differences in their binding affinities. atlantis-press.com Against collagenase, isoaloeresin D showed a lower (better) docking score (-87.3 ± 4.6) than the other compounds, suggesting its structural modifications enhance its inhibitory potential. atlantis-press.com For elastase, 7-methyl-ether-2'-feruloylthis compound had a slightly better docking score (-81.2 ± 1.6) compared to this compound (-80.4 ± 2.2), indicating that the addition of the feruloyl group may improve binding. atlantis-press.com
Antioxidant and Anti-inflammatory Effects: Research on various this compound derivatives has shown that structural changes significantly impact their free radical scavenging and anti-inflammatory properties. nih.gov One study found that among several derivatives, isorabaichromone (B12374039) exhibited particularly potent antioxidative activity. nih.gov This suggests that the specific arrangement of hydroxyl and other functional groups on the chromone (B188151) scaffold is critical for its antioxidant capacity.
These studies underscore that even minor modifications to the this compound structure, such as methylation or the addition of acyl groups, can modulate its binding affinity and biological activity against different targets.
Table 3: Structure-Activity Relationship of this compound Derivatives
| Compound | Structural Difference from this compound | Observed Activity/Potency |
|---|---|---|
| Isoaloeresin D | Isomeric form | Higher predicted binding affinity for collagenase. atlantis-press.com |
| 7-methyl-ether-2'-feruloylthis compound | Methylation and addition of a feruloyl group | Slightly higher predicted binding affinity for elastase. atlantis-press.com |
| Isorabaichromone | Derivative with a different substitution pattern | Showed potent antioxidative activity. nih.gov |
| Aloeresin-A | Related this compound derivative | Demonstrated strong binding energies and stability against inflammatory targets. mdpi.com |
Future Directions and Research Gaps
Further Elucidation of Molecular Mechanisms and Signaling Cascades
While initial studies have shed some light on Aloesin's mechanisms, a deeper understanding is required. Current research indicates that this compound's anti-inflammatory properties may stem from its ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This is achieved, in part, by suppressing the activation of nuclear factor-κB (NF-κB), a key transcription factor in the inflammatory response. In the context of wound healing, this compound has been shown to modulate the MAPK/Rho and Smad signaling pathways, which are crucial for cell migration, angiogenesis, and tissue development. researchgate.netnih.gov Furthermore, some evidence suggests it may exert anticancer effects through the MAPK signaling pathway. ncats.io
Future investigations should aim to:
Identify the full spectrum of cell surface receptors and intracellular targets with which this compound interacts.
Map the downstream effects of these interactions on various signaling cascades. nih.govrsc.org
Utilize transcriptomic, proteomic, and metabolomic analyses to build a comprehensive picture of the cellular response to this compound treatment.
Clarify its role in complex signaling networks, such as the JAK-STAT pathway, which is also implicated in inflammation. nih.gov
Comprehensive in vivo Efficacy and Safety Studies for Diverse Pathologies
The majority of research on this compound has been conducted in vitro. To validate these findings, extensive in vivo studies are necessary. Existing animal studies have shown promise; for instance, in a rat model of colitis, dietary this compound supplementation significantly decreased colonic myeloperoxidase (MPO) activity and the expression of TNF-α and IL-1β mRNA. nih.gov In diabetic mouse models, compositions containing this compound reduced fasting blood glucose and plasma insulin (B600854) levels. nih.gov A study on cutaneous wound healing in mice found that this compound treatment accelerated wound closure by inducing angiogenesis and collagen deposition. researchgate.netnih.gov
Future in vivo research should focus on:
Establishing efficacy in a wider range of validated animal models for various diseases.
Conducting dose-response studies to identify optimal therapeutic ranges.
Performing detailed toxicological assessments. Current data from subchronic toxicity studies in rats indicate a no-observed-adverse-effect level (NOAEL) of 1000 mg/kg/day, and it has been shown to be without genotoxic potential in multiple assays. chemfaces.comresearchgate.net
| Pathology Model | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Inflammatory Bowel Disease (Colitis) | Rat | Decreased MPO activity by up to 40.1%; reduced colonic TNF-α and IL-1β mRNA expression. | nih.gov |
| Diabetes | Mouse | Decreased fasting blood glucose and plasma insulin levels; improved glucose clearance. | nih.gov |
| Cutaneous Wounds | Mouse | Accelerated wound closure rates; induced angiogenesis, collagen deposition, and granulation tissue formation. | nih.gov |
Clinical Translation and Clinical Trial Initiation for Isolated this compound
A significant gap exists between preclinical research and clinical application for isolated this compound. nih.gov While numerous clinical trials have investigated the effects of whole Aloe vera extracts for conditions like wound healing, there is a distinct lack of human trials focusing specifically on purified this compound. nih.govlongdom.orgresearchgate.net One double-blind, placebo-controlled trial evaluated a standardized composition containing this compound (formulated with Aloe polysaccharides, referred to as Loesyn) for diabetes. nih.gov The study reported significant improvements in fasting blood glucose, glycosylated hemoglobin (HbA1c), and plasma insulin levels over an 8-week period. nih.gov This provides a strong rationale for initiating clinical trials with the isolated compound.
Future efforts must include:
Phase I clinical trials to confirm the safety, tolerability, and pharmacokinetic profile of isolated this compound in healthy human volunteers.
Phase II trials to evaluate the efficacy of this compound for specific conditions, such as inflammatory skin disorders, metabolic syndrome, or inflammatory bowel disease.
Rigorous, double-blind, placebo-controlled trial designs to ensure the validity of the results.
Development of Optimized Delivery Systems for this compound
The therapeutic efficacy of this compound could be significantly enhanced through the development of advanced delivery systems. nih.gov The goals of such systems would be to improve solubility, increase bioavailability, and provide targeted, sustained release. mdpi.com While no studies have yet been published on optimized delivery systems specifically for this compound, established nanotechnology platforms offer viable strategies. nih.govmdpi.com
Potential delivery systems that warrant investigation include:
Nanoparticles and Nanocapsules: Encapsulating this compound in polymeric nanoparticles could protect it from degradation, improve its transport across biological membranes, and allow for targeted delivery to specific tissues. nih.govmdpi.com
Liposomes: These lipid-based vesicles are biocompatible and can encapsulate both hydrophilic and hydrophobic compounds, potentially improving this compound's bioavailability. mdpi.com
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation with aqueous phases, which can enhance the oral absorption of poorly soluble drugs. researchgate.net
Topical Formulations: For dermatological applications, incorporating this compound into hydrogels or microemulsions could improve skin penetration and retention.
Exploration of Synergistic Effects with Other Bioactive Compounds
Plant extracts often contain multiple bioactive compounds that can act synergistically. mdpi.com Investigating these interactions is crucial for developing more effective combination therapies. A notable example of synergy has been demonstrated between this compound and Arbutin (B1665170), another tyrosinase inhibitor. nih.gov Studies showed that their co-treatment inhibits tyrosinase activity in a synergistic manner. nih.gov While this compound acts as a noncompetitive inhibitor of the enzyme, Arbutin is a competitive inhibitor; their combined use resulted in a significantly greater reduction in melanin (B1238610) production than either compound alone. nih.gov
Future research should explore:
Synergistic effects between this compound and other phytochemicals found in Aloe vera, such as aloin (B1665253) and aloe-emodin (B1665711).
Combinations of this compound with conventional pharmaceutical drugs to potentially lower required dosages and reduce side effects.
High-throughput screening of this compound in combination with other natural compounds to identify novel synergistic pairings for various therapeutic targets.
| Compound | Combined With | Target/Effect | Mechanism of Synergy | Reference |
|---|---|---|---|---|
| This compound | Arbutin | Inhibition of tyrosinase activity (melanin production) | This compound acts as a noncompetitive inhibitor, while Arbutin acts as a competitive inhibitor of the same enzyme. | nih.gov |
Research into this compound's Role in Specific Disease Models
Given its established anti-inflammatory and antioxidant properties, this compound is a promising candidate for a variety of disease models that are currently under-researched.
Chronic Alcohol-Induced Hepatotoxicity: Chronic alcohol consumption leads to liver damage through mechanisms including oxidative stress and inflammation. nih.gov While the related compound aloin has shown protective effects against alcoholic liver injury in mice, the specific role of this compound in this context remains unexplored. researchgate.net Future studies should investigate whether this compound can mitigate alcohol-induced liver damage by reducing lipid accumulation, oxidative stress, and inflammation. researchgate.netnih.gov
Inflammatory Bowel Diseases (IBD): As a chronic inflammatory condition of the gastrointestinal tract, IBD is a prime target for this compound research. In vivo studies have already confirmed that this compound can ameliorate dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in rats. nih.gov The mechanism appears to involve the inhibition of inflammatory pathways like NF-κB and the reduction of pro-inflammatory cytokines. frontiersin.org Further research is needed to explore its effects in other IBD models and to understand its impact on gut microbiome homeostasis. nih.gov
Neurodegenerative Disorders: Diseases such as Alzheimer's and Parkinson's are characterized by neuroinflammation and oxidative stress. neuroscijournal.comnih.govnih.gov The brain is particularly vulnerable to reactive oxygen species (ROS), which contribute to the protein misfolding and neuronal damage central to these conditions. neuroscijournal.comyale.edu Although direct research is lacking, the known antioxidant and anti-inflammatory properties of flavonoids and other polyphenols suggest a potential neuroprotective role. mdpi.com Investigating whether this compound can cross the blood-brain barrier and modulate these pathological processes is a critical and exciting area for future research.
Investigation of Long-term Effects and Potential Side Effects
While short-term and subchronic toxicity studies have yielded positive safety results, data on the long-term effects of this compound are absent. researchgate.net A 90-day oral gavage study in rats found no adverse effects at doses up to 1000 mg/kg body weight/day. researchgate.net Furthermore, a series of in vitro and in vivo genotoxicity assays, including bacterial mutation and mouse micronucleus tests, demonstrated that this compound does not have mutagenic or clastogenic potential. chemfaces.com It is important to distinguish the safety profile of purified this compound from that of whole-leaf Aloe extracts or aloe latex, which contain anthraquinones like aloin that can cause side effects such as diarrhea and have been a subject of concern regarding long-term use. nih.govrxlist.com
A comprehensive safety assessment requires:
Chronic (e.g., one to two years) toxicity studies in animal models to identify any potential for long-term adverse effects.
Reproductive and developmental toxicity studies.
Careful monitoring for any adverse events in future human clinical trials.
Advanced Bioinformatic and Multi-omics Approaches for Deeper Understanding
The exploration of natural compounds like this compound has been significantly enhanced by the integration of advanced bioinformatic and multi-omics technologies. These approaches provide a holistic, systems-level perspective on the biosynthesis, regulation, and mechanisms of action of this compound, moving beyond traditional, single-target analyses. By combining genomics, transcriptomics, proteomics, metabolomics, and computational modeling, researchers are beginning to construct a more comprehensive picture of this compound's role in biological systems and identify key areas for future investigation.
Genomics and Transcriptomics: Uncovering the Biosynthetic Blueprint
The foundation for producing any plant secondary metabolite lies within its genetic code. Genomic and transcriptomic analyses of Aloe species are crucial for identifying the genes, enzymes, and regulatory factors involved in the this compound biosynthetic pathway.
Although the complete genomic information for Aloe vera has been limited, transcriptome sequencing of its root and leaf tissues has provided a valuable database for functional genomics. researchgate.net This research allows for the identification of genes related to the biosynthesis of important secondary metabolites. researchgate.net For instance, studies have identified numerous transcription factors, such as bHLH, NAC, and MYB, which are known to regulate metabolic pathways in plants. researchgate.net The biosynthesis of chromones like this compound is believed to originate from the polyketide pathway, involving enzymes such as polyketide synthase (PKS). Transcriptome analysis helps pinpoint specific PKS genes and other modifying enzymes (e.g., glycosyltransferases) that are expressed in tissues where this compound accumulates. By correlating gene expression profiles with metabolite abundance, candidate genes for the this compound pathway can be identified for further functional characterization.
Proteomics: Elucidating Mechanisms of Action
Proteomics, the large-scale study of proteins, offers direct insight into the functional impact of this compound on an organism. By analyzing changes in the proteome after this compound treatment, researchers can identify the molecular machinery affected by the compound.
A notable study investigated the antifungal properties of this compound against Magnaporthe oryzae, the rice blast fungus. mdpi.com Using a proteomics approach, the study identified numerous differentially expressed proteins (DEPs) in the fungus when exposed to this compound, revealing the compound's mechanism of action. mdpi.com At a concentration near its EC₅₀ (175.62 μg/mL), this compound caused significant changes in the fungal proteome, leading to the inhibition of spore germination and appressorium formation—a critical step for fungal infection. mdpi.com
The table below summarizes the key proteomic findings from this study.
| This compound Concentration | Total DEPs Identified | Upregulated Proteins | Downregulated Proteins | Key Affected Protein Example |
| 175.62 µg/mL | 51 | 32 | 19 | Actin (MGG_03982) - Downregulated |
| 625.00 µg/mL | 227 | 127 | 100 | Not specified |
This data demonstrates a dose-dependent effect of this compound on the fungal proteome, with a significant downregulation of actin, a crucial protein for cell structure and development, contributing to the inhibition of fungal growth. mdpi.com
Metabolomics: Profiling and Pathway Analysis
Metabolomics provides a comprehensive snapshot of the small-molecule chemistry within a biological system. Untargeted metabolomic analyses of Aloe species have been instrumental in identifying a wide array of compounds, including this compound and its derivatives like aloeresin A. nih.govresearchgate.netd-nb.info This technique allows researchers to observe how the levels of these metabolites change in response to different environmental conditions or stressors, such as drought. nih.gov
Furthermore, metabolomics is key to understanding the synergistic actions of compounds within Aloe extracts. nih.gov In studies on dairy cows supplemented with Aloe arborescens, untargeted metabolomics revealed that absorbed bioactive compounds, including aloin (a related anthraquinone), influenced host metabolic pathways related to liver function and rumen fermentation. nih.govd-nb.info Such approaches pave the way for future studies to delineate how this compound, in concert with other Aloe metabolites, impacts host metabolism.
In Silico Approaches: Predicting Molecular Interactions
Computational methods, particularly molecular docking, have become invaluable for predicting how this compound interacts with specific protein targets. mdpi.com These in silico studies provide a molecular basis for this compound's observed biological activities and guide further experimental validation.
Research into this compound's anti-inflammatory properties has utilized molecular docking to screen its binding affinity against key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). ijpsonline.comresearchgate.netresearcherslinks.com These studies predict that this compound can fit into the binding pockets of these proteins, potentially inhibiting their function.
The following table presents findings from a molecular docking study investigating this compound's interaction with inflammatory targets.
| Ligand | Target Protein | Docking Score (kcal/mol) | Interacting Residues |
| This compound | TNF-α | -7.5 | CYS69, PRO113 |
This data suggests a moderate binding affinity of this compound to TNF-α, a critical cytokine in inflammatory processes. researcherslinks.com The negative docking score indicates a spontaneous binding process, forming the basis for a hypothesis about its anti-inflammatory mechanism that can be tested in laboratory assays. researcherslinks.com
Integrated Multi-omics and Future Directions
The true power of these advanced methods lies in their integration. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, creates a more complete and dynamic model of this compound's biological role. mdpi.commdpi.com For example, combining metabolomic profiling with network pharmacology can help identify multiple bioactive compounds in an extract and predict their synergistic effects on various signaling pathways. mdpi.com
Despite significant progress, major research gaps remain.
Validation of In Silico Findings: Many of the predicted interactions from molecular docking studies require experimental validation through in vitro enzyme inhibition assays and in vivo studies to confirm the biological relevance. ijpsonline.comresearchgate.net
Elucidation of Biosynthetic Pathways: While transcriptomics has provided clues, the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated. researchgate.net Future work should focus on functionally characterizing the candidate genes identified in Aloe species.
Systems Biology Integration: There is a need for more studies that integrate multiple 'omics' datasets. nih.gov Such systems biology approaches can help build predictive models of how this compound modulates complex cellular networks and can help distinguish its specific effects from the broader phytochemical profile of Aloe extracts.
Development of Advanced Tools: Continued development of more sophisticated bioinformatics tools and databases is essential to analyze and interpret the vast amounts of data generated by multi-omics platforms, ultimately leading to a deeper and more nuanced understanding of this compound. researchgate.netacs.org
By addressing these gaps, future research will harness the full potential of bioinformatics and multi-omics to unlock new applications for this compound and other valuable natural products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
